molecular formula C12H27Cl2N3O2 B8064555 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Cat. No.: B8064555
M. Wt: 316.26 g/mol
InChI Key: LHEBTHYJLPVURY-YQFADDPSSA-N
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Description

1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride ( 1303975-03-2) is a chiral piperazine derivative of high value in medicinal chemistry and organic synthesis. This compound serves as a crucial synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its structure features a stereospecific (2R) 2-aminopropyl side chain and a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen . The Boc group is a standard protective moiety in multi-step synthesis, as it is stable under basic conditions and can be selectively removed under mild acidic conditions, allowing for further functionalization of the piperazine ring . Piperazine-based scaffolds are recognized as privileged structures in drug discovery due to their broad and potent biological activities. They are frequently found in molecules with documented pharmacological properties, including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic activities, among others . This makes 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl a versatile building block for constructing novel compounds for biological screening and structure-activity relationship (SAR) studies. The compound is supplied as a dihydrochloride salt, enhancing its stability and solubility. It is characterized by a molecular formula of C12H27Cl2N3O2 and a molecular weight of 316.27 g/mol . This product is intended for research and development purposes only and is not recommended for diagnostic or therapeutic use. Researchers can request a Certificate of Analysis (COA) and Safety Data Sheet (SDS) for quality and handling information .

Properties

IUPAC Name

tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.2ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;;/h10H,5-9,13H2,1-4H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEBTHYJLPVURY-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (CAS 1303975-03-2) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride (CAS: 1303975-03-2) is a highly versatile, orthogonally protected, chiral bifunctional building block. Featuring a privileged piperazine core, a Boc-protected secondary amine, and a stereospecific primary amine, this scaffold is a critical asset in modern medicinal chemistry. It is predominantly utilized in the synthesis of targeted therapeutics, including kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and Proteolysis Targeting Chimeras (PROTACs). This guide details the structural rationale, synthetic methodologies, and experimental protocols required to effectively deploy this building block in drug discovery workflows.

Chemical Architecture & Physicochemical Profile

The utility of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine stems from its precise structural deconstruction:

  • Piperazine Core : Acts as a rigid, basic scaffold that improves aqueous solubility and modulates the physicochemical properties (e.g., pKa, LogP) of the final drug candidate[1].

  • (R)-2-Aminopropyl Chain : The chiral methyl group at the alpha-position of the primary amine introduces critical steric hindrance. This modification restricts the conformational flexibility of the linker and significantly reduces susceptibility to oxidative deamination by monoamine oxidases (MAOs), enhancing metabolic stability.

  • Orthogonal Protection (Boc) : The tert-butyloxycarbonyl (Boc) group on the N1 position of the piperazine ring allows for selective functionalization of the primary amine without cross-reactivity.

Physicochemical Data Summary
PropertyValue
Chemical Name 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride
CAS Number 1303975-03-2
Molecular Formula C₁₂H₂₇Cl₂N₃O₂ (Salt) / C₁₂H₂₅N₃O₂ (Free Base)
Molecular Weight 316.27 g/mol (Salt) / 243.35 g/mol (Free Base)
Stereochemistry (R)-configuration at C2 of the propyl chain
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol

Strategic Applications in Drug Discovery

PROTAC Linker Rigidification

Historically, PROTACs have relied on flexible polyethylene glycol (PEG) or alkyl chains to connect the target protein ligand (warhead) to the E3 ligase ligand. However, excessive flexibility often leads to high entropic penalties during ternary complex formation and poor cell permeability. Incorporating rigid piperazine-based linkers—such as those derived from CAS 1303975-03-2—enforces folded conformations that shield polar surface area (PSA), thereby dramatically improving passive cell permeability and oral bioavailability[2].

Kinase Inhibitor Hinge-Binding Enhancement

In oncology, the piperazine scaffold is frequently employed as a solubilizing tail or a vector to interact with the solvent-exposed region of the ATP-binding pocket. The primary amine of the (R)-2-aminopropyl group serves as an excellent nucleophile for SNAr reactions with halogenated heterocycles or for amide couplings with carboxylic acid-bearing hinge binders.

Synthetic Methodologies & Scale-Up Considerations

The synthesis of this building block relies on an orthogonal protection strategy [3]. Attempting to use a di-Boc protected intermediate often results in poor yields due to the difficulty of selectively deprotecting one Boc group in the presence of another. Instead, a Boc/Cbz (carboxybenzyl) strategy is employed. The Cbz group protects the primary amine during the alkylation of 1-Boc-piperazine and is subsequently removed via catalytic hydrogenolysis—a process that leaves the acid-sensitive Boc group completely intact.

SynthFlow A 1-Boc-piperazine (Nucleophile) C Alkylation K2CO3, MeCN, 80°C A->C B (R)-2-(Cbz-amino)propyl methanesulfonate B->C D Cbz-Protected Intermediate C->D E Hydrogenolysis Pd/C, H2, MeOH D->E F Salt Formation 2 eq. HCl E->F G Target Compound CAS 1303975-03-2 F->G

Synthetic workflow for CAS 1303975-03-2 utilizing orthogonal Boc/Cbz protection.

Experimental Workflows: Functionalization Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for utilizing CAS 1303975-03-2 in drug synthesis.

Protocol 1: Amide Coupling at the Primary Amine

Because the primary amine is situated adjacent to a chiral methyl group, it is sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) may result in sluggish kinetics. HATU is the preferred reagent due to its high reactivity with hindered amines.

Step-by-Step Methodology:

  • Free-Basing : Suspend 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Activation : In a separate flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling : Transfer the activated acid solution to the free-based amine. Stir at room temperature under N₂ for 2–4 hours.

  • Validation : Monitor reaction completion via LC-MS. The disappearance of the amine mass (m/z = 244.2[M+H]⁺) indicates completion.

  • Workup : Dilute with EtOAc and wash sequentially with saturated NaHCO₃ (to remove acidic byproducts), water, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Boc Deprotection for Downstream Assembly

Once the primary amine is functionalized, the Boc group must be removed to expose the piperazine nitrogen for the next synthetic step (e.g., attachment to an E3 ligase ligand in PROTAC synthesis).

Step-by-Step Methodology:

  • Dissolution : Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Cleavage : Add a solution of 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 1–2 hours.

  • Validation : Monitor via TLC (Ninhydrin stain) or LC-MS. The Boc group cleavage will result in a highly polar, baseline-shifted spot on normal-phase TLC.

  • Isolation : Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the product. Filter and dry under high vacuum.

PROTAC POI Target Protein (e.g., Kinase) Warhead Target Ligand POI->Warhead Ub Ubiquitination & Proteasomal Degradation POI->Ub degraded via Linker Chiral Piperazine Linker (Derived from 1303975-03-2) Warhead->Linker E3Ligand E3 Ligase Binder (e.g., Cereblon/VHL) Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 E3->Ub induces

PROTAC assembly logic leveraging the rigid chiral piperazine linker for targeted degradation.

Analytical Characterization & Quality Control

To guarantee the integrity of synthesized batches, rigorous analytical characterization is mandatory:

  • Chiral Purity (ee%) : Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H or IC) is highly recommended over standard HPLC to accurately determine the enantiomeric excess of the (R)-enantiomer.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) should confirm the presence of the Boc tert-butyl singlet (~1.40 ppm) and the diagnostic doublet of the chiral methyl group (~1.10 ppm, J = 6.5 Hz).

  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ for the free base is 244.2 m/z.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Orthogonal Protection Definition - Organic Chemistry Key Concepts Source: Fiveable URL

Sources

A Guide to the Spectroscopic Characterization of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, piperazine derivatives are indispensable scaffolds. Their unique physicochemical properties and versatile synthetic handles make them ubiquitous in medicinal chemistry.[1][2] This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key chiral building block: 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride (2HCl). With a molecular formula of C₁₂H₂₇Cl₂N₃O₂ and a molecular weight of 316.27 g/mol , a thorough understanding of its spectral signature is paramount for researchers in ensuring structural integrity, monitoring reaction progress, and confirming final product purity.[3]

This document moves beyond a simple data repository. It is structured to provide not only the spectral data but also the underlying scientific principles and field-proven experimental protocols. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing a self-validating framework for analysis.

Molecular Structure:

(Structure of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine free base)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[1] For a chiral molecule like this, NMR can also provide insights into its stereochemical purity, often with the use of chiral derivatizing or solvating agents.[4][5]

Causality & Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems present in the molecule, particularly the overlapping signals of the piperazine ring protons. Deuterated solvents like D₂O or DMSO-d₆ are chosen for their ability to dissolve the polar dihydrochloride salt and to avoid interference from solvent protons. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) within a 5 mm NMR tube.

  • Internal Standard: Add a minimal amount of an appropriate internal standard if the solvent lock does not suffice for referencing. For D₂O, a common secondary standard is DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) to assign signals to specific nuclei in the molecule.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Compound (5-10 mg) Solvent Add Deuterated Solvent (e.g., D₂O, 0.6 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Interpret Assign Signals, Integrate & Analyze Process->Interpret Structure Structural Confirmation Interpret->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Data Presentation & Interpretation

While a definitive experimental spectrum is ideal, a highly accurate prediction can be made by analyzing the constituent parts of the molecule and comparing them to known spectral data of similar compounds like 1-Boc-piperazine.[6][7] The presence of the two hydrochloride ions will protonate the amine nitrogens, leading to significant downfield shifts for adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in D₂O)

Assignment ¹H Chemical Shift (δ) ppm Multiplicity Integration ¹³C Chemical Shift (δ) ppm
Boc Group
-C(CH₃)₃~1.45s9H~28.5
-C(CH₃)₃---~81.0
C=O---~156.0
Piperazine Ring
-CH₂-N(Boc)-~3.5-3.7m4H~44.0
-CH₂-N⁺H-~3.2-3.4m4H~52.0
Aminopropyl Chain
-N⁺H-CH₂-~3.0-3.2m2H~58.0
-CH(NH₃⁺)-~3.4-3.6m1H~49.0
-CH₃~1.30d3H~16.0
  • ¹H NMR Interpretation: The tert-butyl group of the Boc protector gives a characteristic sharp singlet for 9 protons around 1.45 ppm. The piperazine protons will appear as complex multiplets due to their diastereotopic nature and the rigid chair conformation. The protons on the aminopropyl side chain will also be multiplets, with the methyl group appearing as a doublet due to coupling with the adjacent methine proton.

  • ¹³C NMR Interpretation: The carbonyl of the Boc group will be the most downfield signal around 156.0 ppm. The quaternary carbon and the methyl carbons of the Boc group will appear around 81.0 and 28.5 ppm, respectively. The remaining aliphatic carbons of the piperazine ring and the side chain will resonate in the 16-58 ppm range.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, it is absorbed. This absorption pattern provides a molecular fingerprint.

Causality & Experimental Choices

For a solid sample like this dihydrochloride salt, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method due to its simplicity and speed. ATR requires minimal sample preparation and provides high-quality spectra. The key functional groups we expect to identify are the amine salt (N-H bonds), the carbamate (C=O and C-O bonds), and aliphatic C-H bonds.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

Visualization: IR Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Scan Collect Spectrum (4000-400 cm⁻¹) Pressure->Scan Identify Identify Characteristic Absorption Bands Scan->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Confirm Confirm Structure Correlate->Confirm

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Presentation & Interpretation

The IR spectrum will be dominated by absorptions from the amine salt and the carbamate group.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3200 - 2400Strong, BroadR-NH₃⁺ and R₂-N⁺H-N-H Stretch
2980 - 2850Medium-StrongAliphatic C-HC-H Stretch
~1695Strong, SharpBoc CarbamateC=O Stretch
1600 - 1500MediumR-NH₃⁺N-H Bend (Asymmetric)
~1470Medium-CH₂- / -CH₃C-H Bend
1250 - 1020Medium-StrongAliphatic Amine/CarbamateC-N / C-O Stretch
  • Interpretation: The most prominent feature will be a very broad and strong absorption spanning the 3200-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium hydrochloride salt.[9] The sharp, intense peak around 1695 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group in the Boc-carbamate.[10][11] Aliphatic C-H stretching will be visible just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a series of bands corresponding to C-H bending and C-N stretching vibrations.[12]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[1]

Causality & Experimental Choices

For a polar, thermally labile molecule like 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl, Electrospray Ionization (ESI) is the ionization method of choice.[13][14] ESI is a "soft" ionization technique that allows the analysis of intact molecules with minimal fragmentation, making it ideal for confirming molecular weight.[13][15] The analysis is typically performed in positive ion mode, as the multiple nitrogen atoms are readily protonated.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as methanol or a mixture of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[16]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system. LC-MS is preferred for complex mixtures but direct infusion is sufficient for pure compounds.[14][15]

  • Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions strike a detector, generating a signal that is proportional to the ion abundance. The resulting mass spectrum plots ion intensity versus m/z.

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Ionization & Analysis cluster_analysis Data Analysis Dissolve Dissolve Sample (~1 µg/mL in MeOH) Infuse Direct Infusion or LC Injection Dissolve->Infuse Ionize Electrospray Ionization (ESI) Infuse->Ionize Separate Mass Analyzer (m/z Separation) Ionize->Separate Detect Ion Detection Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze_MW Identify Molecular Ion Peak [M+H]⁺ Spectrum->Analyze_MW Analyze_Frag Analyze Fragments (MS/MS) Analyze_MW->Analyze_Frag

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Data Presentation & Interpretation

The mass spectrum will confirm the molecular weight of the free base form of the molecule.

Table 3: Predicted ESI-MS Data (Positive Ion Mode)

m/z (Da) Proposed Identity Notes
244.2[M+H]⁺Protonated molecular ion of the free base (C₁₂H₂₅N₃O₂)
188.1[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
144.1[M+H - C₅H₉O₂]⁺Loss of the entire Boc group
  • Interpretation: In positive mode ESI-MS, the primary species observed will be the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 244.2. The dihydrochloride salt will dissociate in the solution phase, and the chloride ions are not typically observed in positive mode. The calculated exact mass for [C₁₂H₂₆N₃O₂]⁺ is 244.2025, and high-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm), validating the elemental composition. Tandem MS (MS/MS) experiments would likely show characteristic neutral losses, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da), providing further structural confirmation.[1]

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and definitive characterization of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine salt, carbamate), and mass spectrometry verifies the molecular weight and elemental composition. This guide provides the foundational principles, protocols, and expected data to empower researchers to confidently verify the identity and purity of this critical synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols.
  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Science and Technology.
  • Wu, J., & Chan, J. (2015). Simultaneous Chirality Sensing of Multiple Amines by 19F NMR. Journal of the American Chemical Society. Retrieved from [Link]

  • van der Hooft, J. J. J., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Retrieved from [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate.
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). Analytical Chemistry. Retrieved from [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved from [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. (n.d.). Journal of AOAC INTERNATIONAL.
  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (n.d.). The Journal of Chemical Physics.
  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2025). ResearchGate.
  • IR: amines. (n.d.). University of Calgary.
  • 1-Boc-piperazine. (n.d.). SpectraBase. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... (n.d.). ResearchGate.
  • 1-Boc-piperazine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Piperazine dihydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Database Commons. Retrieved from [Link]

  • Piperazine (FDB012189). (2010). FooDB. Retrieved from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Retrieved from [Link]

  • Spectral analysis of allophycocyanin I, II, III and B from Nostoc sp. phycobilisomes. (n.d.). PubMed. Retrieved from [Link]

  • Reflectance Spectral Characteristics of Minerals in the Mboukoumassi Sylvite Deposit, Kouilou Province, Congo. (2016). MDPI. Retrieved from [Link]

  • Enhanced pigment content estimation using the Gauss-peak spectra method with thin-layer chromatography for a novel source of natural colorants. (2021). PLOS One. Retrieved from [Link]

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Purity and Characterization of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral piperazine derivatives serve as foundational pharmacophores for a vast array of neuroactive compounds, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. Among these, 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride (CAS 1303975-03-2) is a highly specialized, enantiomerically pure building block[1]. Ensuring the chemical and enantiomeric purity of this intermediate is paramount, as trace impurities or stereochemical inversion can drastically alter the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API).

This whitepaper provides an in-depth, self-validating framework for the analytical characterization of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl, combining chromatographic, spectroscopic, and stereochemical methodologies.

Physicochemical Rationale & Structural Integrity

Before deploying analytical methods, it is critical to understand the structural causality of the molecule. The compound features a piperazine ring where the N1 position is protected by a tert-butyloxycarbonyl (Boc) group, and the N4 position is alkylated with a (2R)-2-aminopropyl chain.

Expert Insight: Why the Dihydrochloride Salt? Free base primary/secondary amines containing Boc groups are notoriously prone to degradation, air oxidation, and intra-molecular cyclization over time. By formulating this compound as a dihydrochloride (2HCl) salt, both the primary amine on the propyl chain and the N4 tertiary amine of the piperazine ring are fully protonated. This salt formation lowers the HOMO (Highest Occupied Molecular Orbital) energy of the nitrogens, rendering them nucleophilically inert during storage and drastically increasing the shelf-life of the building block[1].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride
CAS Registry Number 1303975-03-2
Molecular Formula C12H27Cl2N3O2
Molecular Weight 316.27 g/mol
Salt Stoichiometry 2 HCl
Stereochemistry (2R)-enantiomer

Analytical Characterization Strategy

To establish absolute trustworthiness in the purity profile, the analytical workflow must be orthogonal—meaning it uses fundamentally different physical principles to cross-verify results.

Characterization A 1-Boc-4-[(2R)-2-aminopropyl] piperazine 2HCl D Structural Elucidation (High-Temp NMR & MS) A->D BA BA A->BA B Chemical Purity (RP-HPLC-UV/ELSD) C Enantiomeric Excess (Chiral HPLC) BA->C

Core analytical workflow for characterizing 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl.

Chromatographic Purity (Chemical & Enantiomeric)

Chemical Purity via RP-HPLC

Because 1-Boc-4-[(2R)-2-aminopropyl]-piperazine lacks an extended conjugated π -system, its UV absorbance is extremely weak (relying solely on the carbamate carbonyl and amines).

Causality of Detection Choice: Relying strictly on UV at 210 nm can lead to an overestimation of purity if non-UV-absorbing impurities are present. Therefore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) must be coupled in series with the UV detector to provide a universal, mass-based purity profile.

Table 2: RP-HPLC Method Parameters
ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 3 µm particle size
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.05% TFA in Acetonitrile
Gradient 2% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm in series with ELSD
Enantiomeric Excess (ee) via Chiral HPLC

The biological efficacy of the final API is highly dependent on the (2R) stereocenter. The (2S) enantiomer (CAS 1017606-58-4) is a critical quality attribute (CQA) impurity that must be quantified[2][3].

Causality of Chiral Method: Primary amines can cause severe peak tailing on standard polysaccharide-based chiral stationary phases (CSPs) due to secondary hydrogen bonding. To prevent this, a Crown Ether-based CSP (e.g., Chiralpak CR(+)) is utilized, which specifically forms host-guest inclusion complexes with primary amines, yielding sharp peaks and baseline resolution without the need for basic mobile phase additives.

Spectroscopic Validation (NMR & LC-MS)

High-Temperature NMR Spectroscopy

A common pitfall in characterizing Boc-protected piperazines is the misinterpretation of Nuclear Magnetic Resonance (NMR) spectra.

Expert Insight: The Rotamer Effect At standard room temperature (298 K), the tert-butyl carbamate (Boc) group exhibits restricted rotation around the C-N partial double bond on the NMR timescale. This creates two distinct rotameric populations in solution, resulting in duplicated, broad signals for the piperazine ring protons and carbons. Inexperienced analysts often misidentify these rotameric peaks as impurities.

  • Solution: The 1 H and 13 C NMR spectra must be acquired in DMSO- d6​ at an elevated temperature (340 K to 350 K). The thermal energy overcomes the rotational barrier, coalescing the rotameric signals into sharp, easily integrable peaks, thereby validating true structural purity.

LC-MS (ESI+)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is used to confirm the molecular mass. The compound readily accepts a proton, yielding a dominant [M+H]+ peak at m/z 244.2 (based on the free base mass of 243.35 Da). A common in-source fragmentation peak at m/z 188.2 [M+H−isobutylene]+ is also highly diagnostic for Boc-protected amines.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocol is mandated for chiral purity assessment.

Protocol SST System Suitability Test (Inject Racemate) Eval Evaluate Resolution Target: Rs > 2.0 SST->Eval Eval->SST Fail Sample Inject (2R)-Enantiomer Sample Eval->Sample Pass Calc Calculate % ee (Area Normalization) Sample->Calc

Self-validating chiral HPLC protocol ensuring baseline resolution prior to sample analysis.

Step-by-Step Methodology: Chiral Purity Determination
  • System Suitability Test (SST) Preparation: Dissolve 1.0 mg of a racemic mixture of 1-Boc-4-(2-aminopropyl)-piperazine 2HCl in 1.0 mL of Methanol.

  • Sample Preparation: Accurately weigh 1.0 mg of the 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl sample and dissolve in 1.0 mL of Methanol.

  • SST Injection: Inject 5 µL of the racemic SST solution onto a Chiralpak CR(+) column (150 x 4.6 mm, 5 µm). Use a mobile phase of Perchloric acid (pH 1.5) / Methanol.

  • Resolution Validation: Calculate the resolution ( Rs​ ) between the (2R) and (2S) peaks. Do not proceed unless Rs​>2.0 . This proves the system is capable of separating the enantiomers.

  • Sample Injection: Inject 5 µL of the (2R) sample solution.

  • Quantification: Integrate the peak areas. Calculate the Enantiomeric Excess (% ee) using the formula:

    %ee=Area(2R)​+Area(2S)​Area(2R)​−Area(2S)​​×100

References

Sources

Stability and Storage Dynamics of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl: A Technical Guide for Handling Acid-Labile Protecting Groups in Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Chemical Paradox of Boc-Protected Hydrochloride Salts

As a Senior Application Scientist, I frequently encounter a fundamental misunderstanding regarding the stability of orthogonally protected bifunctional building blocks. The compound 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride (2HCl) presents a fascinating chemical paradox: it contains a tert-butyloxycarbonyl (Boc) protecting group—which is notoriously acid-labile—yet it is supplied and stored as a dihydrochloride salt.

How does an acid-sensitive carbamate survive in the presence of two equivalents of strong acid?

The answer lies in the distinction between solid-state kinetic stability and solution-state thermodynamics. In the anhydrous solid state, the two equivalents of HCl stoichiometrically protonate the two most basic centers of the molecule: the primary amine on the chiral propyl chain ( pKa​≈10 ) and the tertiary amine of the piperazine ring ( pKa​≈8.5 ). The carbamate oxygen, being significantly less basic ( pKa​<0 ), remains unprotonated. Without a dielectric medium (like water or an organic solvent) to mobilize these protons, the solid salt is kinetically trapped and stable.

However, this kinetic stability is highly fragile. This guide dissects the mechanistic causality of its degradation, provides quantitative stability data, and outlines self-validating protocols for the flawless handling of this critical pharmaceutical intermediate.

G A 1-Boc-4-[(2R)-2-aminopropyl] -piperazine B Addition of 2 eq. HCl (Strictly Anhydrous) A->B C Protonation of Primary Amine (pKa ~10) B->C D Protonation of Tertiary Amine (pKa ~8.5) B->D F Stable Solid 2HCl Salt C->F D->F E Boc Group Intact (Carbamate pKa < 0) F->E Kinetic Stability (No Mobile Protons)

Logical flow of anhydrous protonation enabling the kinetic stability of the Boc-protected 2HCl salt.

Mechanistic Causality of Degradation: Moisture-Induced Acidolysis

The primary threat to the integrity of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is not ambient temperature, but atmospheric moisture .

When the hygroscopic dihydrochloride salt absorbs water from the air, the water acts as a dielectric medium. This localized solvation mobilizes the trapped protons, forming hydronium ions ( H3​O+ ) and creating a highly concentrated, low-pH microenvironment on the surface of the crystal lattice.

Once the protons are mobile, the classic acid-catalyzed Boc deprotection mechanism initiates [1]. The strong acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This releases a tert-butyl carbocation (which eliminates to form isobutylene gas) and a highly unstable carbamic acid intermediate that rapidly decarboxylates into carbon dioxide and the free piperazine amine [2].

Furthermore, elevated temperatures can independently drive the thermal deprotection of N-Boc groups, even in the absence of mobile acids, making thermal control a secondary but vital storage parameter [3].

G Salt Solid 2HCl Salt (Kinetically Stable) H2O Atmospheric Moisture (Dielectric Medium) Salt->H2O Exposure Mobility Proton Mobilization (Formation of H3O+) H2O->Mobility Attack Protonation of Boc Carbamate Oxygen Mobility->Attack Cleavage Cleavage of t-Butyl Cation Attack->Cleavage Products Degradation Products: Free Piperazine + CO2 + Isobutylene Cleavage->Products

Mechanism of moisture-induced acidolysis leading to Boc deprotection and compound degradation.

Quantitative Stability Profile

To translate these mechanistic principles into practical laboratory guidelines, the following table summarizes the stability of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl under various environmental conditions.

Storage ConditionTemperatureAtmosphereRelative Humidity (RH)Estimated StabilityPrimary Degradation Risk
Optimal (Long-Term) 2–8 °CArgon / N2​ < 5% (Desiccated)> 24 MonthsNegligible
Ambient (Dry) 20–25 °CArgon / N2​ < 5% (Desiccated)6–12 MonthsLow (Slow Thermal)
Ambient (Humid) 20–25 °CAir> 40%< 48 HoursHigh (Acidolysis)
Solution (Aqueous) 20–25 °CN/A100%< 1 HourCritical (Immediate Cleavage)

Data Synthesis: Based on the known hydrolytic lability of Boc-protected diamines and the catalytic effect of stoichiometric HCl in protic environments [1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the handling of this compound must follow strict, self-validating workflows. The following protocols are designed to prevent the introduction of the dielectric medium (water) that initiates degradation.

Protocol A: Long-Term Storage Preparation

Objective: Establish an anhydrous, inert environment to maintain kinetic stability.

  • Equilibration: Upon receiving the compound on dry ice or cold packs, place the unopened sealed container in a desiccator at room temperature for 2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the hygroscopic salt, initiating acidolysis.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or a localized Schlenk line environment purged with high-purity Argon (preferred over Nitrogen due to its higher density).

  • Secondary Containment: Place the primary vial inside a secondary vessel (e.g., a larger glass jar or vacuum-sealable bag) containing active indicating desiccant (e.g., blue-to-pink indicating silica gel or Drierite).

  • Temperature Control: Seal the secondary container and store it in a monitored refrigerator at 2–8 °C . Validation: The indicating desiccant serves as a self-validating visual cue; if it changes color, the atmospheric integrity of the secondary container has been compromised.

Protocol B: Dispensing and Reaction Preparation

Objective: Safely transition the solid salt into a reactive free-base state without premature Boc cleavage.

  • Thermal Equilibration: Remove the secondary container from the refrigerator and allow it to sit at room temperature for 60 minutes prior to opening.

  • Weighing: Rapidly weigh the required mass of the 2HCl salt under an inert atmosphere.

  • In Situ Free-Basing (Crucial Step): Do not dissolve the salt in pure water or protic solvents. Instead, suspend the solid in an aprotic organic solvent (e.g., Dichloromethane or Tetrahydrofuran) cooled to 0 °C.

  • Neutralization: Immediately add an excess of a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, or triethylamine) to the suspension. Causality: The base rapidly neutralizes the HCl, forming a soluble amine hydrochloride (e.g., DIPEA·HCl) and liberating the free primary and tertiary amines of the piperazine derivative. By neutralizing the acid before or simultaneously with solvation, the Boc group is protected from solution-state acidolysis.

Analytical Methodologies for Purity Verification

If improper storage is suspected, the purity of the compound must be verified before use in downstream synthesis.

  • LC-MS Considerations: Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA). While generally safe for standard Boc compounds during brief column transit times, the combination of the existing 2HCl and the acidic mobile phase can cause in-source fragmentation or on-column degradation. It is highly recommended to use a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate) to accurately assess the intact mass of the free base ( [M+H]+≈286.2 m/z).

  • NMR Spectroscopy: 1H -NMR in anhydrous DMSO−d6​ is the gold standard for verification. The presence of a sharp singlet integrating to 9 protons at ≈1.4 ppm confirms the integrity of the tert-butyl group. The appearance of an isobutylene peak or the loss of the 9H singlet indicates degradation.

References

  • Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338-341, 2001. Available at:[Link]

  • Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 28(5), 1946-1963, 2024. Available at:[Link]

Inchi and Smiles string for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics and Synthetic Methodologies for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine Dihydrochloride

Executive Summary

1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride is a highly versatile, stereopure chiral building block extensively utilized in modern medicinal chemistry. Piperazine scaffolds are among the most frequently found structural motifs in FDA-approved small-molecule drugs, serving as critical linkers in neuropharmacology, oncology, and anti-inflammatory research[1][2]. The presence of an orthogonally protected nitrogen (Boc) and a primary amine with defined (2R) stereochemistry allows for precise, sequential functionalization. This technical guide provides an in-depth analysis of its structural identifiers (InChI, SMILES), physicochemical properties, synthesis protocols, and the chemical rationale behind its formulation as a dihydrochloride salt.

Structural Informatics and Chemical Identifiers

To ensure reproducibility in computational chemistry and cheminformatics databases, precise string representations are required. The identifiers below map the exact connectivity and stereochemistry of the (2R) enantiomer.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
Chemical Name (R)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate dihydrochloride
Molecular Formula C12H25N3O2 · 2HCl
Molecular Weight (Free Base) 243.35 g/mol
Molecular Weight (Salt) 316.27 g/mol
Isomeric SMILES CC(C)(C)OC(=O)N1CCN(CN)CC1.Cl.Cl
Standard InChI InChI=1S/C12H25N3O2.2ClH/c1-10(13)8-14-5-7-15(9-6-14)11(16)17-12(2,3)4;;/h10H,5-9,13H2,1-4H3;2*1H/t10-;;/m1../s1

Chemical Rationale: Causality in Molecular Design

The structural design of this building block is engineered to solve specific synthetic challenges in drug development.

  • Orthogonal Protection (The Boc Group): The tert-butyloxycarbonyl (Boc) group at the N1 position of the piperazine ring provides strictly orthogonal reactivity[3]. In complex molecule synthesis, the primary amine at the (2R)-propyl chain can be selectively reacted (e.g., via acylation, alkylation, or reductive amination) while the piperazine N1 remains masked. Once the primary amine is functionalized, the Boc group can be cleaved under acidic conditions (e.g., TFA or HCl) to expose the secondary piperazine nitrogen for late-stage functionalization[2].

  • The Dihydrochloride Salt Formulation: Free base aliphatic amines are prone to oxidation, atmospheric carbon dioxide absorption (forming carbamates), and auto-catalytic degradation. Converting the molecule into a dihydrochloride salt protonates both the primary amine and the tertiary piperazine nitrogen[4][5]. This salt formation dramatically enhances crystalline stability, shelf-life, and aqueous solubility, making it an ideal candidate for long-term storage and formulation[4][6].

  • Stereochemical Precision (The 2R Enantiomer): The spatial orientation of the methyl group at the C2 position of the propyl chain dictates how the molecule interacts with chiral biological targets (e.g., kinase active sites or GPCRs). Using the stereopure (2R) enantiomer prevents the synthesis of diastereomeric mixtures downstream, thereby simplifying purification and ensuring consistent pharmacodynamics[7].

Experimental Protocol: Stereoselective Synthesis and Validation

The synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine requires a self-validating protocol to ensure both chemical and enantiomeric purity. The following methodology utilizes a chiral pool approach to maintain the (2R) configuration.

Step-by-Step Methodology:

  • Reductive Amination:

    • Reagents: 1-Boc-piperazine (1.0 eq), (R)-N-Cbz-2-aminopropanal (1.05 eq), Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), 1,2-Dichloroethane (DCE).

    • Procedure: Dissolve 1-Boc-piperazine and the chiral aldehyde in DCE. Stir at room temperature for 30 minutes to allow iminium ion formation. Add NaBH(OAc)3 portion-wise at 0 °C. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium intermediate without reducing the aldehyde directly, ensuring high yields of the tertiary amine[5].

  • Cbz Deprotection (Catalytic Hydrogenation):

    • Reagents: Palladium on carbon (Pd/C, 10 wt%), Hydrogen gas (H2, 1 atm), Methanol.

    • Procedure: Filter the intermediate through Celite and dissolve in Methanol. Add Pd/C and purge the flask with H2. Stir vigorously for 4 hours.

    • Causality: The Cbz group is cleaved under neutral, reductive conditions, leaving the acid-sensitive Boc group completely intact.

  • Dihydrochloride Salt Formation:

    • Reagents: 4M HCl in Dioxane (2.2 eq), Diethyl ether.

    • Procedure: Cool the free base solution to 0 °C. Dropwise add 4M HCl in Dioxane. A white precipitate will form immediately. Stir for 30 minutes, add diethyl ether to drive precipitation, filter, and dry under a vacuum.

    • Validation: The formation of the dihydrochloride salt is confirmed by the stoichiometry of the HCl addition and the resulting crystalline solid[5][8].

Analytical Validation (Self-Validating System):

  • 1H NMR (D2O, 400 MHz): Disappearance of the aromatic Cbz protons (7.3 ppm) confirms deprotection. The Boc singlet remains at ~1.4 ppm.

  • Chiral HPLC: Run against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (ee > 99%).

Visualizing Workflows and Logic

Synthesis A 1-Boc-piperazine (Starting Material) C Reductive Amination (NaBH(OAc)3, DCE) A->C B (R)-N-Cbz-2-aminopropanal (Chiral Pool Precursor) B->C D Intermediate: 1-Boc-4-[(2R)-2-(Cbz-amino)propyl]piperazine C->D >95% Yield E Catalytic Hydrogenation (Pd/C, H2, MeOH) D->E F Free Base: 1-Boc-4-[(2R)-2-aminopropyl]piperazine E->F Cbz Removal G Salt Formation (2.0 eq HCl in Dioxane) F->G H Final Product: 1-Boc-4-[(2R)-2-aminopropyl]piperazine 2HCl G->H Crystallization

Figure 1: Stereoselective synthesis workflow via reductive amination and orthogonal deprotection.

Reactivity Core 1-Boc-4-[(2R)-2-aminopropyl]piperazine Path1 Primary Amine (C2) Nucleophilic Attack Core->Path1 SN2 / Acylation Prod1 Amide/Urea Formation (Drug Scaffold Assembly) Path1->Prod1 Path2 Boc Group (N1) Acidic Deprotection Prod2 Secondary Amine Exposure (Late-Stage Functionalization) Path2->Prod2 Prod1->Path2 TFA or HCl

Figure 2: Orthogonal reactivity logic demonstrating sequential functionalization of the scaffold.

Applications in Drug Discovery

Piperazine derivatives are ubiquitous in neuropharmacology, oncology, and anti-inflammatory research[1][4]. The 1-Boc-4-[(2R)-2-aminopropyl]-piperazine scaffold acts as a critical linker. By anchoring the piperazine nitrogen to a core pharmacophore and utilizing the chiral primary amine to engage specific target residues, medicinal chemists can fine-tune the spatial geometry of the drug molecule. Furthermore, its high aqueous solubility in the dihydrochloride form facilitates favorable pharmacokinetic profiling during early in vitro assays[6][9].

References

  • 2-Piperazinecarboxylic acid dihydrochloride - Chem-Impex Chem-Impex
  • Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide Benchchem
  • 4-Methyl-piperazine-2-carboxylic acid dihydrochloride Chem-Impex
  • CAS 82972-28-9: 1-Piperazinepropanoic acid, methyl ester, dihydrochloride CymitQuimica
  • Buy 1-(Thiolan-3-yl)piperazine dihydrochloride | 1376228-74-8 Smolecule
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates Google P
  • (S)-tert-Butyl 4-(2-aminopropyl)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 PMC (NIH)

Sources

Methodological & Application

Application Note: Optimized Protocol for the N-Boc Deprotection of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of a tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic and medicinal chemistry. However, performing this deprotection on substrates that are already heavily protonated—such as 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dihydrochloride (2HCl) —presents unique physicochemical challenges.

Because the starting material is a highly polar dihydrochloride salt, it exhibits exceptionally poor solubility in standard deprotection solvents like dichloromethane (DCM). Furthermore, utilizing standard Trifluoroacetic Acid (TFA) protocols on an HCl salt inevitably generates a mixed HCl/TFA polyamine salt, complicating downstream coupling reactions and analytical characterization.

This application note details a highly optimized, self-validating protocol utilizing 4M HCl in 1,4-dioxane with a methanol co-solvent . This approach ensures homogeneous reaction kinetics, prevents mixed-salt formation, and allows for the direct isolation of the uniformly protonated 1-[(2R)-2-aminopropyl]-piperazine trihydrochloride (3HCl) via simple precipitation [1].

Mechanistic Rationale & Solvent Strategy (E-E-A-T)

The Challenge of Polyamine Salts

1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl contains three nitrogen centers: a primary amine (protonated), a tertiary piperazine nitrogen (protonated), and a secondary piperazine nitrogen (Boc-protected). Standard Boc deprotections rely on 20–50% TFA in DCM [2]. If applied to this substrate, the reaction remains a heterogeneous suspension. The Boc-protected molecules become trapped within the insoluble crystalline lattice of the 2HCl salt, leading to sluggish, incomplete reactions.

The Homogeneous HCl/Dioxane/Methanol Solution

To engineer a self-validating and highly efficient system, the causality of the solvent environment must be addressed:

  • Methanol (MeOH) as a Disassociating Solvent: The addition of anhydrous methanol completely dissolves the highly polar 2HCl starting material, ensuring that the acid-catalyzed cleavage of the carbamate occurs uniformly in the solution phase [3].

  • Uniform Salt Generation: By utilizing 4M HCl in 1,4-dioxane rather than TFA, the tert-butyl cation is cleaved and the newly liberated secondary amine is immediately protonated by HCl. This guarantees the formation of a uniform trihydrochloride (3HCl) salt , avoiding the hygroscopic and stoichiometrically unpredictable mixed salts caused by TFA.

  • Thermodynamic Driving Force: The generation of isobutylene gas and carbon dioxide drives the reaction to completion, while the eventual addition of a non-polar anti-solvent (diethyl ether) forces the highly polar 3HCl product to precipitate cleanly out of the organic matrix.

Experimental Workflow

Workflow SM 1-Boc-4-[(2R)-2-aminopropyl]- piperazine 2HCl Dissolution Dissolution (Anhydrous MeOH) SM->Dissolution Reaction Acidic Cleavage (4M HCl in Dioxane, 2-4h, RT) Dissolution->Reaction Precipitation Precipitation (Addition of Et2O / EtOAc) Reaction->Precipitation Filtration Filtration & Washing (Cold Et2O) Precipitation->Filtration Product 1-[(2R)-2-aminopropyl]- piperazine 3HCl (Pure Solid) Filtration->Product

Figure 1: Optimized workflow for homogeneous N-Boc deprotection and polyamine precipitation.

Quantitative Data: Method Comparison

To illustrate the necessity of the optimized protocol, the following table summarizes the quantitative data and physical outcomes of various deprotection strategies applied to this specific dihydrochloride substrate.

Reaction SystemSubstrate StateReaction KineticsFinal Salt FormTypical YieldPurity (LC-MS)
20% TFA in DCM Heterogeneous suspensionSluggish (12–24 h)Mixed (HCl/TFA)60–75%85% (Incomplete)
4M HCl in Dioxane Heterogeneous suspensionModerate (6–12 h)Uniform (3HCl)75–85%92%
4M HCl/Dioxane + MeOH Homogeneous solution Rapid (2–4 h) Uniform (3HCl) >95% >99%

Table 1: Comparison of Boc-deprotection methodologies for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl.

Detailed Experimental Protocol

Materials Required:

  • 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (Starting Material)

  • Anhydrous Methanol (MeOH)

  • 4M Hydrochloric acid in 1,4-dioxane

  • Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Preparation & Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (1.0 equivalent). Add anhydrous methanol (approximately 5–10 mL per gram of substrate) and stir until a completely clear, homogeneous solution is achieved.

  • Acidification: Place the flask in an ice-water bath (0 °C) and purge the headspace with Nitrogen. Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 equivalents) dropwise over 5 minutes. Note: A large excess of HCl is utilized to ensure rapid kinetics and to fully protonate the newly exposed secondary amine [2].

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Analytical Monitoring: Verify reaction completion via LC-MS or ¹H NMR. In ¹H NMR, the reaction is deemed complete when the intense singlet corresponding to the tert-butyl protons (~1.40 ppm) completely disappears [1].

  • Concentration: Upon completion, transfer the flask to a rotary evaporator. Concentrate the mixture in vacuo (water bath at 30 °C) to remove the methanol and approximately 70% of the 1,4-dioxane. Do not evaporate to total dryness, as the resulting oil can be highly hygroscopic.

  • Precipitation: While stirring the concentrated residue vigorously, slowly add cold anhydrous diethyl ether (or ethyl acetate). A dense, white precipitate of 1-[(2R)-2-aminopropyl]-piperazine 3HCl will immediately form. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation & Drying: Filter the suspension rapidly through a sintered glass funnel under a blanket of nitrogen (to prevent moisture absorption). Wash the filter cake with two portions of cold diethyl ether. Transfer the white solid to a vacuum desiccator and dry under high vacuum overnight to yield the pure trihydrochloride salt.

Troubleshooting & Self-Validation

  • Issue: Product oils out instead of precipitating.

    • Causality: Polyamines are inherently hygroscopic. If trace water is present in the solvents, the product will form a biphasic oil rather than a crystal.

    • Solution: Ensure all solvents are strictly anhydrous. If an oil forms, decant the supernatant, dissolve the oil in a minimal amount of anhydrous methanol, and repeat the precipitation step using cold anhydrous ethyl acetate instead of ether.

  • Issue: Incomplete Deprotection.

    • Causality: Insufficient acid or premature precipitation of the mono-deprotected intermediate.

    • Solution: The self-validating nature of the MeOH/Dioxane system usually prevents this. However, if LC-MS shows remaining starting material, add an additional 2.0 equivalents of 4M HCl/dioxane and stir for 1 more hour.

References

  • The Royal Society of Chemistry (RSC). "Supplementary Information: Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement." Chemical Science. Available at: [Link]

  • American Chemical Society (ACS). "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl." The Journal of Organic Chemistry. Available at: [Link]

Coupling reactions with 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

[label="Free Primary

Caption: Divergent coupling pathways for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine.

Workflow Step1 1. Reagent Prep (SM, Acid, HATU in DMF) Step2 2. Base Addition (DIPEA dropwise at 0°C) Step1->Step2 QC1 QC: Check pH > 8 Step2->QC1 Step3 3. Reaction (Stir at RT for 2h) QC1->Step3 QC2 QC: LC-MS Conversion > 95% Step3->QC2 Step4 4. Aqueous Workup (EtOAc/Brine wash) QC2->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Self-validating workflow for amide coupling with integrated QC checkpoints.

Empirical Data & Optimization

Table 1: Optimization of Base Equivalents in HATU Coupling

Conditions: 1.0 eq Carboxylic Acid, 1.0 eq Amine 2HCl, 1.2 eq HATU, DMF, RT, 2h.

Base (Equivalents)Coupling ReagentConversion (%)Epimerization (%)Mechanistic Conclusion
DIPEA (1.0 eq)HATU< 5%N/AFails; 2HCl salt not fully neutralized.
DIPEA (2.0 eq)HATU45%< 1%Incomplete; lacks excess base to drive the coupling cycle.
DIPEA (4.0 eq) HATU > 98% < 1% Optimal; full neutralization and rapid coupling.
TEA (4.0 eq)EDC/HOBt72%~ 4%Suboptimal; slower reaction allows for acid racemization.
Table 2: Reductive Amination Conditions

Conditions: 1.0 eq Amine 2HCl, 1.1 eq Carbonyl, 3.0 eq DIPEA, DCE, RT.

Carbonyl SubstrateReducing AgentAdditiveYield (%)Mechanistic Rationale
Aliphatic AldehydeNaBH(OAc)₃None92%Direct iminium reduction without over-alkylation.
Aromatic AldehydeNaBH(OAc)₃AcOH (1 eq)88%Acid catalysis accelerates imine formation prior to reduction.
Hindered KetoneNaCNBH₃Ti(OiPr)₄75%Requires strong Lewis acid to force imine formation due to dual steric clash.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is designed as a closed-loop system where each step validates the previous one.

  • Preparation : To an oven-dried 20 mL vial, add the target carboxylic acid (1.0 mmol, 1.0 eq), 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (316 mg, 1.0 mmol, 1.0 eq), and HATU (456 mg, 1.2 mmol, 1.2 eq).

  • Solvation : Dissolve the mixture in anhydrous DMF (5.0 mL). Stir at 0 °C under an inert N₂ atmosphere.

  • Activation & Neutralization : Add DIPEA (696 µL, 4.0 mmol, 4.0 eq) dropwise over 5 minutes. The solution will typically transition from colorless to a pale yellow as the HOAt ester forms and the amine is liberated.

  • QC Checkpoint 1 (pH Validation) : Spot 1 µL of the reaction mixture onto moistened pH paper. The pH must read 8. If pH < 8, add DIPEA in 0.5 eq increments until basicity is achieved.

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

  • QC Checkpoint 2 (Conversion Validation) : Sample 5 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Proceed to workup only if the starting material mass ( [M+H]+ 244.2) is 5% relative to the product peak.

  • Workup : Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Reductive Amination
  • Imine Formation : In a round-bottom flask, dissolve 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Neutralization : Add DIPEA (3.0 mmol, 3.0 eq) and stir at room temperature for 30 minutes to allow the free amine to attack the carbonyl.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol, 1.5 eq) in a single portion.

  • QC Checkpoint : Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material will appear as a distinct red/purple spot; the secondary amine product will appear blue/brown.

  • Quench : Once complete (typically 2-4 hours), quench carefully with 1N NaOH (5 mL) to break down boron complexes. Extract with DCM, dry, and purify.

References

  • Title : Amide bond formation: beyond the myth of coupling reagents Source : Chemical Society Reviews URL :[Link][1]

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : The Journal of Organic Chemistry URL :[Link][2]

  • Title : Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source : Journal of the American Chemical Society URL :[Link][3]

Sources

HPLC analytical method for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Analytical Strategy for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Content Focus: Method Development, Physicochemical Profiling, and Chromatographic Troubleshooting.

Physicochemical Profiling & Method Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl requires navigating three distinct physicochemical challenges: a lack of a strong chromophore, severe polybasicity, and the need for stereochemical verification.

As a Senior Application Scientist, it is critical to move beyond trial-and-error screening and design a method grounded in the molecule's intrinsic properties:

  • Detection Causality (The Chromophore Deficit): The molecule lacks aromatic rings. The only UV-active moiety is the tert-butyloxycarbonyl (Boc) protecting group, which exhibits weak absorbance primarily in the low-UV range (200–215 nm). Consequently, the mobile phase must be highly transparent at 210 nm, precluding the use of UV-absorbing buffers like acetate or formate at high concentrations. If available, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is preferred, though UV 210 nm remains the industry standard for 1 [1].

  • Retention Causality (The Polybasic Challenge): The compound possesses two highly basic centers: a primary aliphatic amine (pKa ~10.5) and a tertiary piperazine nitrogen (pKa ~8.5) [3]. In standard acidic mobile phases (pH 2–3), both amines are fully protonated (+2 charge). This results in hydrophilic collapse (elution in the void volume) and severe peak tailing due to secondary ion-exchange interactions with residual silanols on standard silica columns.

  • The High-pH Solution: To achieve a self-validating, robust assay, we must suppress the ionization of these amines. By utilizing a high-pH mobile phase (pH 10.0) on a hybrid-silica column (e.g., Waters XBridge), the amines are neutralized. This drastically increases the molecule's hydrophobicity, ensuring proper retention and symmetrical peak shapes without the need for mass-spec-incompatible ion-pairing reagents.

DecisionMatrix A 1-Boc-4-[(2R)-2-aminopropyl]- piperazine 2HCl B1 Challenge 1: Weak Chromophore (Boc Group) A->B1 B2 Challenge 2: Polybasic Nature (pKa ~8.5 & 10.5) A->B2 B3 Challenge 3: Chiral Center (2R Configuration) A->B3 C1 Solution: Low UV (210 nm) or CAD/ELSD Detection B1->C1 C2 Solution: High pH (10.0) Hybrid C18 Column B2->C2 C3 Solution: Normal Phase Amylose/Cellulose Column B3->C3

Caption: Logical decision matrix for HPLC method development of polybasic Boc-protected amines.

Method A: Achiral Purity and Assay (High-pH RP-HPLC)

This method is designed to quantify the chemical purity of the API and detect related synthetic impurities. By operating at pH 10.0, we exploit the neutral state of the piperazine and primary amine to achieve baseline resolution and high theoretical plate counts.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEthylene-bridged hybrid (BEH) particle resists dissolution at high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)Neutralizes amines; volatile and LC-MS compatible. Adjusted with NH₄OH.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff compared to Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for bulky amines.
Detection UV at 210 nmCaptures the weak π-π* transition of the Boc carbamate.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to wash out chloride salts
2.0955Initiate gradient
12.04060Linear ramp to elute the main peak and impurities
15.0595Column wash
17.0595Hold wash
17.1955Return to initial conditions
22.0955Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile. Note: Using the buffered mobile phase as part of the diluent ensures the 2HCl salt is immediately neutralized upon dissolution, preventing localized pH drops during injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume (Concentration: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PVDF syringe filter prior to injection.

Method B: Enantiomeric Purity (Chiral Normal-Phase HPLC)

To confirm the integrity of the (2R) stereocenter and quantify any (2S) enantiomer impurity, a chiral normal-phase method is required.2 [2] are highly effective for basic piperazines. However, injecting a dihydrochloride salt directly into a Hexane-based mobile phase will cause catastrophic precipitation. In-situ free-basing is mandatory.

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak IC, 250 x 4.6 mm, 5 µmImmobilized cellulose derivative; robust against basic additives.
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)DEA is a critical additive to coat residual active sites and prevent peak tailing.
Flow Rate 1.0 mL/minStandard for normal-phase chiral separations.
Column Temp 25°CLower temperatures often enhance chiral recognition (ΔΔG).
Detection UV at 210 nmOptimal for Boc detection.
In-Situ Free-Basing Protocol

Workflow S1 Weigh 10 mg API (2HCl Salt) S2 Dissolve in 1 mL MeOH + 1% DEA S1->S2 S3 In-situ Free-Basing (Neutralize HCl) S2->S3 S4 Dilute 1:10 with Mobile Phase S3->S4 S5 Filter (0.22 µm PTFE) Remove Salts S4->S5 S6 Inject onto Chiralpak IC S5->S6

Caption: Step-by-step in-situ free-basing workflow for normal-phase chiral HPLC analysis.

Execution Steps:

  • Weigh 10 mg of the 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl standard.

  • Dissolve in 1.0 mL of Methanol containing 1.0% Diethylamine (DEA). Mechanism: The strong base DEA deprotonates the API, generating the soluble free-base form and precipitating DEA-HCl.

  • Vortex aggressively for 1 minute.

  • Take 100 µL of this solution and dilute with 900 µL of the Normal-Phase Mobile Phase (Hexane/EtOH/DEA).

  • Critical Step: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any insoluble chloride salts before injecting into the HPLC.

System Suitability & Self-Validation Criteria

A method is only as trustworthy as its system suitability testing (SST). Before analyzing unknown samples, the system must independently validate its performance against the following criteria:

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Pump malfunction or incomplete column equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Autosampler inconsistency or sample degradation.
Tailing Factor (Tf) ≤ 1.5Indicates column degradation or insufficient buffering of basic amines.
Theoretical Plates (N) ≥ 5,000Loss of column efficiency or dead volume in the system.
Chiral Resolution (Rs) ≥ 2.0 (between 2R and 2S)Inadequate chiral recognition; verify column temperature and DEA concentration.

References

  • Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
  • National Institutes of Health (PMC).
  • American Chemical Society (ACS). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Enantioselective Analysis of 1-Boc-4-[(2-aminopropyl)]-piperazine

In pharmaceutical sciences, the stereochemistry of a drug candidate is a paramount consideration, as different enantiomers of a chiral molecule can exhibit widely varying pharmacological, toxicological, and metabolic profiles.[1][2] The compound 1-Boc-4-[(2-aminopropyl)]-piperazine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is not merely a quality control measure but a fundamental necessity for guaranteeing the safety and efficacy of the final drug product.

The separation of chiral amines, particularly those with multiple basic centers like the subject piperazine derivative, presents unique analytical challenges.[3] These molecules are prone to strong interactions with residual silanols on silica-based stationary phases, often leading to poor peak shape and compromised resolution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful chiral separation of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine and its (2S) enantiomer. We will explore detailed protocols for both High-Performance Liquid Chromatography (HPLC) and the increasingly adopted green alternative, Supercritical Fluid Chromatography (SFC).[4][5] The methodologies are grounded in the principles of chiral recognition on polysaccharide-based stationary phases and are designed to be robust, reliable, and compliant with regulatory expectations for method validation.[6][7]

Principle of Chiral Recognition

The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[8] For compounds like 1-Boc-4-[(2-aminopropyl)]-piperazine, polysaccharide-based CSPs are exceptionally effective.[9][10] These phases, typically derivatives of cellulose or amylose, possess a highly ordered, helical polymer structure that creates a chiral environment.

The primary mechanisms of chiral recognition on these CSPs include:

  • Hydrogen Bonding: The amine and carbamate (Boc) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate linkages on the polysaccharide backbone.

  • π-π Interactions: While the analyte itself lacks significant aromaticity, the phenylcarbamate derivatives on many CSPs can induce dipole moments that contribute to selective interactions.

  • Steric Interactions (Inclusion): One enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide structure than the other, leading to a difference in retention time. The bulky tert-butyloxycarbonyl (Boc) group plays a significant role in this steric discrimination.

The choice of mobile phase is critical as it modulates these interactions. In normal-phase or polar organic modes, the mobile phase components compete with the analyte for active sites on the CSP, influencing both retention and selectivity.

Part I: Chiral High-Performance Liquid Chromatography (HPLC) Method

HPLC is the gold standard for chiral analysis due to its versatility and the wide variety of available CSPs.[2][11] The following section details a systematic approach to developing a robust HPLC method for the target analyte.

HPLC Method Development Workflow

A screening approach is the most efficient strategy to identify the optimal combination of chiral stationary phase and mobile phase.[12][13] The goal is to test a diverse set of conditions to maximize the chances of achieving a baseline separation, which can then be further optimized.

cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Prepare 1 mg/mL Racemic Analyte in Mobile Phase c1 Column 1: Amylose-based CSP (e.g., Chiralpak IA/AD) start->c1 c2 Column 2: Cellulose-based CSP (e.g., Chiralpak IB/IC) start->c2 mp1 Mobile Phase A: Hexane/IPA (90:10) + 0.1% DEA c1->mp1 Test mp2 Mobile Phase B: ACN/MeOH (90:10) + 0.1% DEA c1->mp2 Test c2->mp1 Test c2->mp2 Test eval Evaluate Results: Resolution (Rs > 1.5?) Peak Shape (Tf ≈ 1?) mp2->eval opt Optimize Best Condition: - Adjust % Modifier - Vary Temperature (25-40°C) - Fine-tune Additive Conc. eval->opt If Rs < 1.5 final Final Validated Method eval->final If Rs > 1.5 opt->eval

Figure 1: Workflow for Chiral HPLC Method Development.
Recommended HPLC Protocol

Based on separations of structurally similar basic piperazine compounds, the following conditions provide an excellent starting point.[14][15] An immobilized cellulose-based column like Chiralpak® IC is often effective for this class of molecules.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and diethylamine (DEA).

  • Sample: Racemic 1-Boc-4-[(2-aminopropyl)]-piperazine standard.

2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)The polar organic mode often provides good selectivity.[3] Methanol acts as a polar modifier, while DEA is a crucial basic additive that binds to active silanol sites on the column, preventing peak tailing of the basic analyte.[12][15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 35 °CElevated temperature can improve peak efficiency and may alter selectivity.[13] 35 °C is a robust starting point.
Injection Vol. 10 µLShould be optimized based on sample concentration and detector response.
Detection UV at 205 nmThe Boc-carbamate and piperazine structure lack a strong chromophore, requiring detection at a low UV wavelength for adequate sensitivity.[14]

3. Step-by-Step Protocol

  • Mobile Phase Preparation: Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine. Mix thoroughly in a suitable reservoir and degas using sonication or vacuum filtration.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte by dissolving it in the mobile phase. From this, prepare a working standard of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30-45 minutes at the specified flow rate, or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and run the analysis. The expected run time should be between 10 to 20 minutes.

Part II: Chiral Supercritical Fluid Chromatography (SFC) Method

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed, efficiency, and sustainability.[4][5] By using supercritical CO₂ as the primary mobile phase, SFC dramatically reduces organic solvent consumption and allows for higher flow rates without compromising resolution, leading to faster analysis times.[1][16]

Advantages of SFC for Chiral Amine Separation
  • High Speed: The low viscosity and high diffusivity of supercritical CO₂ permit faster separations, often reducing run times by a factor of 5-10 compared to HPLC.[16]

  • Green Chemistry: SFC significantly reduces the use of toxic organic solvents, aligning with green chemistry principles.[4]

  • Enhanced Selectivity: SFC can sometimes provide different or improved chiral selectivity compared to HPLC, making it a complementary tool.[1]

Recommended SFC Protocol

The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[16]

1. Instrumentation and Materials

  • Analytical SFC system with a CO₂ pump, co-solvent pump, automated back pressure regulator (BPR), column thermostat, and UV/PDA detector.

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. (Amylose phases often show complementary selectivity to cellulose phases).[3]

  • Reagents: SFC-grade CO₂, HPLC-grade methanol (MeOH), and diethylamine (DEA).

2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Supercritical CO₂ and Methanol (as co-solvent)CO₂ is the main carrier. Methanol is an effective polar co-solvent that increases mobile phase strength and aids in analyte elution.[17]
Gradient Isocratic: 15% Methanol (with 0.1% DEA)An isocratic method is simpler and more robust. The percentage of co-solvent is a key parameter for optimizing retention and resolution. The basic additive (DEA) is pre-mixed into the co-solvent to ensure consistent delivery and improved peak shape.
Flow Rate 3.0 mL/minHigher flow rates are typical in SFC due to the low viscosity of the mobile phase, enabling rapid analysis.[1]
Back Pressure 150 barMaintaining sufficient back pressure ensures the CO₂ remains in its supercritical state throughout the system.
Column Temp. 40 °CTemperature influences fluid density and can significantly impact selectivity in SFC.
Detection UV at 205 nmSame rationale as for the HPLC method.

3. Step-by-Step Protocol

  • Co-solvent Preparation: Prepare the co-solvent by mixing methanol with 0.1% (v/v) diethylamine.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic analyte in the methanol/DEA co-solvent mixture. Filter the sample before use.

  • System Equilibration: Equilibrate the column with the specified mobile phase composition and back pressure until the system is stable.

  • Analysis: Inject the sample. A typical run time in SFC can be under 5 minutes.

Method Validation and System Suitability

Once an optimal separation is achieved, the analytical method must be validated to ensure it is fit for its intended purpose, a requirement mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[6][7][18]

System Suitability Testing (SST)

SST is performed before any sample analysis to verify that the chromatographic system is performing adequately. A standard solution of the racemate is injected multiple times.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 2.0Ensures baseline separation between the two enantiomer peaks, which is critical for accurate quantification.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range indicate potential issues with the column or analyte interactions.
Repeatability (%RSD) %RSD of peak areas ≤ 2.0% (for n≥5 injections)Demonstrates the precision of the system for repeated injections of the same standard.
Validation Parameters for a Chiral Purity Method

The following parameters must be assessed according to ICH Q2(R2) guidelines.[19][20]

cluster_validation Key Validation Parameters (ICH Q2) val_start Optimized Chiral Method spec Specificity (Discrimination from impurities and matrix components) val_start->spec loq Limit of Quantitation (LOQ) (For undesired enantiomer) val_start->loq lin Linearity (Across a defined range) val_start->lin acc Accuracy (% Recovery of spiked samples) val_start->acc prec Precision (Repeatability & Intermediate Precision) val_start->prec rob Robustness (Effect of small variations in method parameters) val_start->rob val_end Validated Method Report acc->val_end prec->val_end rob->val_end start Chromatographic Problem Identified q1 Is Resolution (Rs) < 2.0? start->q1 a1 Adjust Mobile Phase % Modifier or Change Temperature q1->a1 Yes q2 Is Peak Tailing Factor (Tf) > 1.5? q1->q2 No a1_2 Screen Different CSP / Mobile Phase System a1->a1_2 No Improvement end Problem Resolved a1_2->end a2 Increase Basic Additive (DEA) Conc. q2->a2 Yes q3 Are Peaks Split or Shouldered? q2->q3 No a2_2 Dilute Sample / Reduce Injection Volume a2->a2_2 No Improvement a2_2->end a3 Dissolve Sample in Mobile Phase q3->a3 Yes q3->end No a3_2 Back-flush or Replace Column a3->a3_2 No Improvement a3_2->end

Sources

Scale-Up Synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl: A Robust Phthalimide-Mediated Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The target compound, 1-Boc-4-[(2R)-2-aminopropyl]-piperazine , is a highly valuable chiral building block. The piperazine ring is universally recognized as a "privileged structure" in drug discovery, frequently serving as a core scaffold in central nervous system (CNS) agents, kinase inhibitors, and anti-infective therapeutics .

However, the scale-up synthesis of this specific (2R)-aminopropyl derivative presents significant chemical challenges. Direct alkylation of 1-Boc-piperazine with an activated (R)-2-amino-1-propanol derivative (e.g., a mesylate or tosylate) where the primary amine is either unprotected or mono-protected (such as with a Boc or Cbz group) frequently fails due to two severe mechanistic pitfalls:

  • Aziridinium Ion Formation (Neighboring Group Participation): If the amine is unprotected or alkylated, the nitrogen lone pair can attack the adjacent carbon bearing the leaving group. This intramolecular SN​2 reaction forms a highly reactive 3-membered aziridinium ion. Subsequent nucleophilic attack by the piperazine occurs at both carbons of the aziridinium ring, leading to devastating regiochemical scrambling and racemization of the chiral center .

  • Oxazolidinone Cyclization: If the amine is protected as a carbamate (N-Boc or N-Cbz), the carbonyl oxygen of the protecting group can act as an internal nucleophile, displacing the mesylate to form a stable, dead-end oxazolidinone ring, drastically reducing the yield.

The Solution: To bypass these pitfalls, this protocol utilizes phthalimide diprotection . By fully tying up the nitrogen lone pair in a rigid, electron-withdrawing bicyclic system, both Neighboring Group Participation (NGP) and oxazolidinone formation are completely suppressed. This ensures that the subsequent intermolecular SN​2 displacement by 1-Boc-piperazine proceeds with absolute regioselectivity and complete retention of the (R)-stereocenter.

Pathway Visualizations

G A D-Alaninol (Chiral Pool) B (R)-2-Phthalimido- 1-propanol A->B Phthalic Anhydride Toluene, Reflux C (R)-2-Phthalimidopropyl methanesulfonate B->C MsCl, Et3N DCM, 0 °C D 1-Boc-4-[(2R)-2-phthalimidopropyl] piperazine C->D 1-Boc-piperazine, K2CO3 MeCN, 80 °C E 1-Boc-4-[(2R)-2-aminopropyl] piperazine (Free Base) D->E Hydrazine EtOH, 70 °C F Target API Intermediate: 2HCl Salt E->F 2.0 eq HCl/CPME -20 °C

Figure 1: Phthalimide-mediated synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl.

Pitfalls Start Activated (R)-2-amino-1-propanol (e.g., N-Boc or N-Alkyl Mesylate) Aziridinium Aziridinium Ion Intermediate (Neighboring Group Participation) Start->Aziridinium If N is secondary/tertiary Oxazolidinone Oxazolidinone Formation (Intramolecular Cyclization) Start->Oxazolidinone If N is Carbamate (Boc/Cbz) Racemization Regiochemical Scrambling & Racemization Aziridinium->Racemization Nucleophilic Attack DeadEnd Dead-end Byproduct (Loss of Yield) Oxazolidinone->DeadEnd

Figure 2: Mechanistic pitfalls (aziridinium/oxazolidinone formation) avoided by phthalimide diprotection.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-2-Phthalimido-1-propanol
  • Charge: To a 50 L glass-lined reactor, charge D-alaninol (1.00 kg, 13.3 mol, 1.0 eq), phthalic anhydride (2.07 kg, 14.0 mol, 1.05 eq), and toluene (15 L).

  • Reaction: Equip the reactor with a Dean-Stark apparatus. Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours, continuously removing the azeotroped water.

  • Workup: Cool the reaction to 20 °C. Concentrate the mixture under reduced pressure. Recrystallize the crude solid from absolute ethanol to afford pristine white crystals.

  • Causality Check: The Dean-Stark trap drives the equilibrium forward by removing water, ensuring complete closure of the imide ring.

Step 2: Activation to (R)-2-Phthalimidopropyl methanesulfonate
  • Charge: Dissolve (R)-2-phthalimido-1-propanol (2.05 kg, 10.0 mol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 L). Add triethylamine (TEA, 2.1 L, 15.0 mol, 1.5 eq).

  • Reaction: Cool the reactor to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 0.93 L, 12.0 mol, 1.2 eq) over 2 hours, maintaining the internal temperature below 5 °C. Stir for an additional 2 hours at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 L). Separate the organic layer, wash with brine (10 L), dry over anhydrous Na2​SO4​ , and concentrate to yield the mesylate as an off-white solid.

Step 3: Alkylation of 1-Boc-piperazine
  • Charge: To a clean reactor, add the mesylate from Step 2 (2.83 kg, 10.0 mol, 1.0 eq), 1-Boc-piperazine (2.23 kg, 12.0 mol, 1.2 eq), anhydrous K2​CO3​ (2.76 kg, 20.0 mol, 2.0 eq), potassium iodide (KI, 166 g, 0.1 eq), and acetonitrile (MeCN, 25 L).

  • Reaction: Heat the suspension to 80 °C for 16 hours under nitrogen.

  • Causality Check: KI is added as a catalyst to facilitate a Finkelstein-type in-situ conversion of the mesylate to a more reactive iodide, accelerating the SN​2 displacement and minimizing thermal degradation.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate (20 L) and water (20 L). Isolate and concentrate the organic layer.

Step 4: Deprotection to Free Base
  • Charge: Dissolve the crude alkylated intermediate (approx. 3.7 kg, 10.0 mol) in ethanol (30 L). Add hydrazine hydrate (1.45 L, 30.0 mol, 3.0 eq).

  • Reaction: Heat to 70 °C for 4 hours. A thick white precipitate of phthalhydrazide will form.

  • Workup: Cool to 0 °C and filter to remove the phthalhydrazide byproduct. Concentrate the filtrate. To ensure complete removal of hydrazine and byproducts, partition the residue between MTBE (15 L) and 1M aqueous NaOH (10 L). Extract, dry, and concentrate the organic layer to yield the free base as a viscous pale-yellow oil.

Step 5: Dihydrochloride Salt Formation (Critical Kinetic Control)

Note on Trustworthiness & Causality: The Boc protecting group is highly acid-labile. Standard HCl salt formation (e.g., using 4M HCl in dioxane at room temperature) will instantly cleave the Boc group. To isolate the 2HCl salt with the Boc group intact, we rely on kinetic trapping : protonating the two basic nitrogen atoms at sub-zero temperatures using exact stoichiometry, causing the salt to precipitate before acid-catalyzed Boc cleavage can occur.

  • Charge: Dissolve the free base (2.43 kg, 10.0 mol) in anhydrous cyclopentyl methyl ether (CPME, 25 L).

  • Reaction: Cool the solution strictly to -20 °C.

  • Addition: Using a precision dosing pump, add exactly 2.00 equivalents of 2.0 M anhydrous HCl in CPME (10.0 L, 20.0 mol) dropwise over 3 hours, maintaining the internal temperature at -20 °C.

  • Isolation: Stir for 1 hour at -20 °C. The 2HCl salt precipitates immediately. Filter the cold suspension rapidly under nitrogen, wash with cold CPME, and dry under high vacuum at 20 °C to yield the final product.

In-Process Controls (IPC) and Self-Validating Data

To ensure a self-validating protocol, the following quantitative analytical checks must be met before proceeding to subsequent steps.

Process StepAnalytical MethodTarget AnalyteAcceptance Criteria
Step 1: Imide Formation GC-FIDResidual D-Alaninol 1.0% Area
Step 2: Mesylation HPLC-UV (210 nm)Residual Phthalimido-alcohol 2.0% Area; Moisture 0.1% (Karl Fischer)
Step 3: Alkylation HPLC-UV (254 nm)1-Boc-piperazine consumption 95% Conversion; Aziridinium byproduct 0.5%
Step 4: Deprotection LC-MSPhthalhydrazide clearanceTarget Mass [M+H]+ 244.2 confirmed; Phthalhydrazide 1.0%
Step 5: Salt Formation Chiral HPLC / NMREnantiomeric Excess (ee) / Boc ee≥ 99.0%; 1H -NMR confirms 9H singlet at 1.45 ppm (Boc intact)

References

  • The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Horton, D. A.; Bourne, G. T.; Smythe, M. L. Chemical Reviews, 2003.

  • Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Medicinal Chemistry Letters, 2014.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect / National Institutes of Health (NIH), 2024.

Advanced Application Note: Utilization of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl in Targeted Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, reaction optimization, and self-validating synthetic protocols.

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors relies heavily on the strategic selection of chiral diamine building blocks. 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (CAS: 1009376-80-6) has emerged as a privileged pharmacophore linker in modern oncology and immunology drug design. By providing a stereospecific vector for hinge-binding motifs and a solubilizing piperazine tail for solvent-channel interactions, this building block is instrumental in targeting kinases such as Syk, PLK1, and CSNK2 .

This application note details the physicochemical rationale for employing this specific chiral linker, provides empirical optimization data for its coupling, and outlines a self-validating protocol for its integration into heteroaryl scaffolds.

Physicochemical & Structural Profiling

Before integrating this building block into a synthetic pipeline, it is critical to understand its baseline properties. The dihydrochloride salt form ensures long-term bench stability and prevents premature degradation or atmospheric CO₂ capture (carbamate formation) common in free primary amines.

PropertySpecification / ValueImpact on Synthesis & Drug Design
Chemical Formula C₁₂H₂₅N₃O₂ · 2HClRequires rigorous free-basing (≥3.0 eq base) prior to coupling.
Molecular Weight 316.27 g/mol (Salt)High mass fraction of HCl must be accounted for in stoichiometry.
Stereochemistry (2R)-methyl groupRestricts conformational entropy; directs the piperazine ring precisely toward the solvent-exposed channel .
Protecting Group N1-Boc (tert-Butoxycarbonyl)Provides orthogonality. Allows selective primary amine coupling via SNAr while preventing piperazine polymerization.
pKa (Estimated) ~9.5 (Primary Amine)Dictates the basicity required for successful nucleophilic aromatic substitution (SNAr).

Strategic Rationale in Kinase Inhibitor Design (E-E-A-T)

As medicinal chemists, we do not select linkers arbitrarily. The inclusion of the 1-Boc-4-[(2R)-2-aminopropyl]-piperazine motif serves three distinct mechanistic purposes:

  • Regioselective Coupling: The primary amine on the chiral center is highly nucleophilic but sterically hindered by the adjacent (2R)-methyl group. While this requires elevated temperatures for SNAr coupling, it completely prevents unwanted secondary amine cross-reactivity, ensuring a clean reaction profile.

  • Conformational Restriction: The (2R)-methyl group acts as a steric bumper. Upon binding to the kinase ATP pocket, this methyl group locks the dihedral angle of the linker, reducing the entropic penalty of binding and increasing target selectivity against off-target kinases .

  • Solvent Channel Exploitation: Once the primary amine is anchored to the heteroaryl core (e.g., pyrimidine or pyrazine), the piperazine ring is projected outward into the solvent-exposed region. Following late-stage Boc deprotection, the basic secondary amine significantly improves aqueous solubility (lowering logD) and can form critical salt bridges with acidic residues at the lip of the kinase pocket.

Pathway ATP ATP Binding Pocket (Hinge Region) Core Heteroaryl Scaffold (e.g., Pyrimidine/Pyrazine) Core->ATP Competitive Inhibition ChiralCenter (2R)-2-Aminopropyl Linker (Stereospecific Vector) Core->ChiralCenter C-N Bond (SNAr) Piperazine Piperazine Moiety (Solubility & Salt Bridge) ChiralCenter->Piperazine Conformational Restriction Target Kinase Target (e.g., CSNK2, PLK1, Syk) Piperazine->Target Solvent Channel Interaction

Figure 1: Structural logic of kinase inhibitor binding utilizing the chiral piperazine building block.

Reaction Optimization: SNAr Coupling

Because the building block is a dihydrochloride salt and possesses a sterically hindered primary amine, standard SNAr conditions (e.g., K₂CO₃ in DMF at 80°C) often yield incomplete conversion.

Causality behind the optimization: The presence of 2 equivalents of HCl means the first 2 equivalents of base are consumed merely to liberate the free amine. A minimum of 3.5–4.0 equivalents of a soluble organic base (like DIPEA) is required. Furthermore, the steric bulk of the (2R)-methyl group necessitates a high-boiling, highly polar aprotic solvent (NMP) to drive the activation energy of the substitution.

Table 1: Base and Solvent Screening for SNAr Coupling

Reaction conditions: Heteroaryl chloride (1.0 eq), 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (1.1 eq), 0.2 M concentration.

SolventBase (Equivalents)Temp (°C)Time (h)LC-MS Yield (%)Scientific Observation
EtOHTEA (3.0 eq)801245%Incomplete conversion; base strength insufficient for steric hindrance.
DMFK₂CO₃ (4.0 eq)901262%Heterogeneous mixture; localized pH drops caused stalling.
DMSODIPEA (4.0 eq)110885%Good conversion, but aqueous workup resulted in emulsion formation.
NMP DIPEA (4.0 eq) 110 8 92% Optimal. Complete dissolution, rapid kinetics, clean organic extraction.

Experimental Protocols

The following self-validating workflow describes the coupling of the building block to a generic 2-chloropyrimidine kinase core, followed by deprotection.

Workflow SM 1-Boc-4-[(2R)-2-aminopropyl] -piperazine 2HCl Freebase Free-basing (DIPEA / NMP) SM->Freebase Step 1 SNAr SNAr Coupling (110°C, 8h) Freebase->SNAr Step 2 Deprotect Boc Deprotection (4M HCl in Dioxane) SNAr->Deprotect Step 3 API Final Kinase Inhibitor (API) Deprotect->API Step 4

Figure 2: Step-by-step synthetic workflow from the dihydrochloride salt to the final API.

Protocol A: SNAr Coupling (Self-Validating System)

Objective: Couple the chiral diamine to a heteroaryl chloride core.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the heteroaryl chloride core (1.0 mmol, 1.0 eq) and 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (348 mg, 1.1 mmol, 1.1 eq).

  • Solvation & Free-Basing: Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL). Dropwise, add N,N-Diisopropylethylamine (DIPEA) (0.70 mL, 4.0 mmol, 4.0 eq).

    • Validation Check: The cloudy suspension will transition to a clear, homogeneous solution as the dihydrochloride salt is neutralized into the soluble free base.

  • Reaction: Attach a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere for 8 hours.

  • Monitoring: Sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting heteroaryl chloride mass [M+H]⁺ is depleted (<2% AUC) and the product mass [M+H]⁺ is the dominant peak.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with half-saturated aqueous NaCl (3 x 20 mL) to remove NMP and DIPEA salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, DCM:MeOH gradient) to afford the Boc-protected intermediate.

Protocol B: Boc Deprotection

Objective: Remove the N1-Boc group to expose the secondary piperazine amine for target binding or further functionalization.

  • Preparation: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) at 0°C.

  • Deprotection: Slowly add 4M HCl in Dioxane (2.5 mL, 10.0 mmol, 10 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the product will often precipitate out of the DCM solution as the hydrochloride salt.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold Diethyl Ether (10 mL), filter, and dry under high vacuum to yield the final kinase inhibitor (or late-stage intermediate) as a hydrochloride salt.

References

  • Pyrazine kinase inhibitors (US9359308B2)
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication National Center for Biotechnology Information (PMC) URL:[Link]

  • Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds MDPI - Catalysts (2021) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility & Handling for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of Boc-protected amine hydrochlorides in biological assays.

The compound 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl presents a classic physicochemical paradox. The tert-butyloxycarbonyl (Boc) protecting group is highly lipophilic, driving the need for organic solvents like DMSO. However, the molecule is formulated as a dihydrochloride (2HCl) salt to stabilize the primary and secondary amines. This amphiphilic tension means the compound's solubility is entirely dictated by the micro-environment of your solvent system. Understanding the causality behind its behavior is the key to reproducible assays.

Part 1: The Physicochemical Dilemma (Causality & Diagnostics)

When you introduce a 2HCl salt into an aqueous biological assay, it rapidly dissociates, releasing two molar equivalents of hydrochloric acid[1]. If your assay buffer lacks the capacity to absorb this proton load, you will induce a severe localized pH drop. This acidification denatures assay proteins, kills cells, and forces the lipophilic Boc-moiety to precipitate out of solution[2].

Conversely, in organic stocks, both the 2HCl salt and Dimethyl Sulfoxide (DMSO) are highly hygroscopic[3]. If your DMSO absorbs even fractional percentages of atmospheric moisture, the solvent's hydrogen-bonding network collapses, reducing the solubility of the lipophilic Boc group and causing the compound to crash out[4].

Quantitative Data: Solubility & Buffer Dynamics

Table 1: Solvent Compatibility & Risk Profile

Solvent SystemExpected SolubilityPrimary Risk FactorCausality / Mechanism
Anhydrous DMSO >50 mMMoisture IngressHygroscopic water alters DMSO polarity, precipitating the Boc group.
Deionized Water >100 mMSevere Acidification2HCl dissociation drops pH < 3.0, destroying biological targets.
10 mM HEPES (pH 7.4) VariableBuffer Exhaustion2 molar equivalents of H+ overwhelm weak buffers, causing precipitation.
50 mM Tris-HCl (pH 7.4) >10 mMMinimalHigh buffer capacity neutralizes the 2HCl proton load effectively.

Table 2: Buffer Capacity Matrix for 2HCl Salts

Final Assay Concentration of CompoundRequired Minimum Buffer ConcentrationRecommended Buffer System
1 µM – 100 µM10 mMPBS, HEPES, or Tris
100 µM – 1 mM50 mMTris-HCl or MOPS
1 mM – 10 mM100 mMTris-HCl (Pre-neutralization required)

Part 2: Troubleshooting Workflows & FAQs

Frequently Asked Questions

Q: My DMSO stock was crystal clear yesterday, but today it contains a cloudy white precipitate. What happened? A: This is a hallmark of hygroscopic water ingress[3]. DMSO absorbs moisture rapidly from the atmosphere[4]. When water enters the DMSO, it changes the dielectric constant of the solvent. The highly lipophilic Boc group can no longer remain solvated in this mixed aqueous-organic environment. Always use fresh, anhydrous DMSO and store aliquots in sealed, desiccated environments[5].

Q: My cell-based assay dies immediately upon compound addition, even at low concentrations. Is the compound toxic? A: You are likely observing "acidification shock" rather than compound toxicity. Because it is a dihydrochloride salt, adding it to weakly buffered media drastically lowers the pH[2]. Cells cannot survive this rapid acidification. You must pre-buffer the compound or use a stronger buffering system in your media.

Q: Can I just dissolve the powder directly in water since it's a salt? A: While it will dissolve instantly in water due to the 2HCl salt, the resulting solution will be highly acidic (pH < 3.0)[1]. If you add this unbuffered aqueous stock directly to an enzyme assay, you will denature your proteins.

Diagnostic Workflows

G Start Compound Precipitation Detected CheckSolvent Which solvent system is failing? Start->CheckSolvent DMSO DMSO Stock Solution CheckSolvent->DMSO Organic Aqueous Aqueous Assay Buffer CheckSolvent->Aqueous Aqueous Hygro Hygroscopic Water Ingress in DMSO? DMSO->Hygro pHShift Did pH drop below buffer capacity? Aqueous->pHShift NewDMSO Use Fresh, Anhydrous DMSO & Sonicate Hygro->NewDMSO Yes PreBuffer Pre-neutralize stock or use stronger buffer pHShift->PreBuffer Yes

Fig 1. Decision tree for diagnosing and resolving solubility failures.

Pathway A 1-Boc-4-[(2R)-2-aminopropyl] -piperazine 2HCl B Dissociation in Weak Buffer A->B C Release of 2 Molar Equivalents of H+ B->C D Severe pH Drop (Acidification) C->D E Protein Denaturation & Assay Failure D->E

Fig 2. Mechanistic pathway of assay failure driven by 2HCl salt dissociation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not skip the validation checkpoints; they are designed to catch failures before they ruin your downstream assays.

Protocol A: Preparation of Moisture-Resistant Anhydrous DMSO Stocks

Objective: Prevent hygroscopic precipitation of the Boc-moiety.

  • Equilibration: Remove the compound vial from -20°C storage and let it equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic 2HCl powder.

  • Solvent Selection: Pierce the septum of a newly opened bottle of anhydrous, cell-culture grade DMSO (≥99.9% purity) using a dry syringe[5].

  • Dissolution: Add the calculated volume of DMSO directly to the compound vial to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Validation Checkpoint (Visual): Hold the vial against a solid black background under bright light. The solution must be optically clear. Any opalescence or turbidity indicates water ingress.

  • Aliquot & Store: Immediately dispense the stock into single-use, tightly sealed amber micro-vials. Store at -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which accelerate moisture accumulation and compound degradation.

Protocol B: The "Pre-Buffering" Method for Aqueous Assays

Objective: Neutralize the 2HCl proton load before it contacts biological targets.

  • Calculate Proton Load: Recognize that a 1 mM final concentration of the compound will release 2 mM of H+ ions into your assay[1].

  • Buffer Fortification: Prepare your assay buffer (e.g., Tris-HCl) at a concentration at least 10 times higher than the expected proton load (e.g., 50 mM Tris for a 1 mM compound concentration).

  • Intermediate Dilution: Instead of pipetting the DMSO stock directly into the final assay well, create an intermediate 10x working solution in the fortified buffer.

  • Validation Checkpoint (pH Verification): Spot 2 µL of the intermediate working solution onto a micro-pH indicator strip (or use a micro-electrode). The pH must remain within 0.2 units of your target assay pH. If the pH has dropped significantly, your buffer capacity is exhausted, and you must titrate with 0.1 N NaOH before proceeding[2].

  • Assay Integration: Transfer the validated, pH-neutralized intermediate solution into your final biological assay.

References

  • BenchChem. "Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol." BenchChem Technical Guides. 5[5]

  • ResearchGate. "Is it ok to use Hcl to adjust ph while carrying out biological assays like antiinflammatory, antihypertensive assay, etc?" ResearchGate Q&A Forum. 2[2]

  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Pharmaceutical Development and Technology. 3[3]

  • Chemistry Stack Exchange. "Hygroscopic behaviour of DMSO - how bad is it?" Stack Exchange Network. 4[4]

  • National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules. 1[1]

Sources

Side reactions in the synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine and its derivatives. This chiral building block is critical in drug development, but its synthesis is fraught with stereochemical and regiochemical pitfalls.

As an application scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common side reactions—specifically racemization and regioisomerization—and provide self-validating protocols to ensure absolute structural integrity.

Section 1: Synthetic Workflows & Mechanistic Bottlenecks

The synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine typically relies on attaching a chiral 3-carbon chain to the secondary amine of 1-Boc-piperazine. The two most common approaches are Route A (Reductive Amination) and Route B (Epoxide Opening & Azidation). Both routes harbor severe, mechanism-driven side reactions if not strictly controlled.

SynthesisPathways cluster_RouteA Route A: Reductive Amination cluster_RouteB Route B: Epoxide Opening & Azidation Start 1-Boc-piperazine RedAmin Reductive Amination (NaBH(OAc)3) Start->RedAmin Alkylation Alkylation to beta-amino alcohol Start->Alkylation Aldehyde N-Protected D-Alaninal Aldehyde->RedAmin Side1 Side Reaction: Epimerization (Loss of 2R) RedAmin->Side1 Slow/Acidic Target 1-Boc-4-[(2R)-2-aminopropyl]-piperazine RedAmin->Target Fast Reduction Epoxide (R)-Propylene Oxide Epoxide->Alkylation Mesylation Mesylation & Azidation Alkylation->Mesylation Side2 Side Reaction: Aziridinium Intermediate (Regioisomerization) Mesylation->Side2 N-Participation Mesylation->Target Direct Displacement

Fig 1: Synthetic routes to 1-Boc-4-[(2R)-2-aminopropyl]-piperazine and primary side reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a loss of enantiomeric purity (racemization) during the reductive amination of 1-Boc-piperazine with N-protected D-alaninal? Causality & Mechanism: Alpha-amino aldehydes (like D-alaninal) are notoriously unstable and highly susceptible to epimerization at the alpha-chiral center via keto-enol tautomerization[1]. During reductive amination, the formation of the iminium ion intermediate increases the acidity of the alpha-proton. If the reduction by the hydride source is not sufficiently rapid, or if the reaction medium is too acidic, the intermediate tautomerizes to an enamine, irreversibly destroying the (2R) stereocenter. Mitigation: Avoid strong acid catalysts. Utilize molecular sieves to drive imine formation entropically, and use sodium triacetoxyborohydride (NaBH(OAc)3), which reduces the iminium selectively and rapidly before tautomerization can occur.

Q2: I am using the (R)-propylene oxide route. After opening the epoxide and performing mesylation/azidation, my final reduction yields a mixture of regioisomers. What is happening? Causality & Mechanism: This is a classic case of neighboring group participation (NGP). When you mesylate the beta-amino alcohol intermediate (1-Boc-4-((S)-2-hydroxypropyl)piperazine), the basic tertiary nitrogen of the piperazine ring intramolecularly attacks the secondary mesylate. This 3-exo-tet cyclization forms a highly reactive, bicyclic aziridinium ion intermediate[2]. Subsequent attack by the azide nucleophile can occur at either the less hindered primary carbon (yielding the wrong regioisomer) or the secondary carbon (yielding the desired product, but with scrambled stereochemistry). Mitigation: Do not use discrete leaving groups (mesylates/tosylates) on beta-amino alcohols. Instead, utilize a cyclic sulfamidate derived from (R)-1-amino-2-propanol, which directs nucleophilic attack strictly to the C1 position, physically preventing NGP.

Q3: How can I prevent premature Boc deprotection during the synthesis? Causality & Mechanism: The tert-butyloxycarbonyl (Boc) group is cleaved by strong acids via the formation of a stable tert-butyl cation. While generally stable to the weak acetic acid often used in reductive amination, localized pH drops (e.g., using neat TFA, unbuffered Ti(Cl)4, or harsh HCl workups) will strip the protecting group. Mitigation: Buffer all reductive amination reactions with a mild base like N,N-diisopropylethylamine (DIPEA) if acidic additives are strictly required, and ensure aqueous workups utilize saturated NaHCO3.

Section 3: Quantitative Data Summary

Table 1: Quantitative Comparison of Synthetic Routes and Side Reaction Profiles

Synthetic RouteKey IntermediatePrimary Side ReactionTypical Enantiomeric Excess (ee)Regioisomer Ratio (Desired:Undesired)Recommended Mitigation
Reductive Amination N-Cbz-D-alaninalAlpha-epimerization70–85% (Unoptimized)100:0Use molecular sieves; avoid acidic additives.
Epoxide -> Mesylate Beta-amino mesylateAziridinium formationScrambled (<50%)40:60 to 60:40Abandon route; high risk of NGP.
Cyclic Sulfamidate N-Boc-sulfamidateNone (Concerted SN2)>99%100:0Maintain strict anhydrous conditions.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality before proceeding to the next synthetic step.

Protocol 1: Epimerization-Free Reductive Amination

Objective: Couple 1-Boc-piperazine with N-Cbz-D-alaninal while preserving the (2R) stereocenter.

  • Imine Pre-formation (Entropic Driving): Dissolve 1-Boc-piperazine (1.0 eq) and freshly prepared N-Cbz-D-alaninal (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add activated 4Å molecular sieves (0.5 g/mmol ). Causality: Sieves remove water to drive imine formation without the need for epimerizing acid catalysts. Stir for 2 hours at room temperature.

  • Rapid Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) in three portions over 15 minutes. Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation (IPC): Before quenching the bulk reaction, withdraw a 50 µL aliquot. Quench with sat. NaHCO3, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) against a racemic standard. Do not proceed to Cbz deprotection unless the intermediate shows >98% ee.

  • Workup: Quench the bulk reaction with sat. NaHCO3. Extract with dichloromethane, dry over Na2SO4, and concentrate.

Protocol 2: Regioselective Synthesis via Cyclic Sulfamidate (Bypassing NGP)

Objective: Alkylate 1-Boc-piperazine without triggering aziridinium ion formation.

  • Activation: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile. Add K2CO3 (2.0 eq) and heat to 60 °C.

  • Coupling: Slowly add a solution of (R)-N-Boc-4-methyl-1,2,3-oxathiazolidine-2,2-dioxide (cyclic sulfamidate of D-alaninol, 1.1 eq) in acetonitrile. Causality: The rigid cyclic structure forces the piperazine to attack the primary carbon via a clean SN2 mechanism, while the secondary amine is tied up, completely preventing neighboring group participation.

  • Self-Validation (IPC): After 4 hours, analyze the reaction mixture via LC-MS . The chromatogram must show a single product peak corresponding to the exact mass of the coupled adduct (M+H), with zero evidence of a secondary regioisomeric peak.

  • Hydrolysis: Cool the reaction, add 20% aqueous H2SO4 (carefully, maintaining pH > 3 to protect the Boc group), and stir for 2 hours to hydrolyze the sulfate ester, yielding the fully protected target.

References

  • [2] Métro, T.-X.; Duthion, B.; Gomez Pardo, D.; Cossy, J. "Rearrangement of β-amino alcohols via aziridiniums: a review." Chemical Society Reviews, 2010, 39, 89-102. URL:[Link]

  • [1] Ganneau, C.; Moulin, A.; Demange, L.; Martinez, J.; Fehrentz, J.-A. "The epimerization of peptide aldehydes—a systematic study." Journal of Peptide Science, 2006, 12, 497-501. URL:[Link]

Sources

Technical Support Center: Troubleshooting Racemization in 1-Boc-4-[(2R)-2-aminopropyl]-piperazine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers treating loss of enantiomeric excess (ee) as a "black-box" failure. To successfully maintain the stereochemical integrity of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine (a highly versatile chiral primary amine), we must move beyond empirical guessing and address the exact mechanistic causality behind the racemization.

This guide provides field-proven insights, self-validating protocols, and authoritative troubleshooting for drug development professionals.

Part 1: Mechanistic Causality of Racemization (The "Why")

While isolated primary aliphatic amines are generally stereochemically stable, subjecting 1-Boc-4-[(2R)-2-aminopropyl]-piperazine to specific reaction microenvironments can induce rapid epimerization at the C2 stereocenter.

  • Aza-Allylic Isomerization (Reductive Amination): When this amine condenses with a carbonyl, it forms an imine intermediate. If the subsequent reduction step is too slow, the imine can undergo a base- or acid-catalyzed 1,3-proton shift (aza-allylic isomerization) to form an achiral enamine or an isomerized imine[1]. This tautomerization permanently destroys the (2R) stereocenter[2].

  • β-Hydride Elimination (Transition Metal Catalysis): During Buchwald-Hartwig cross-coupling, the chiral amine coordinates to Palladium to form a Pd(II)-amido complex. If the reductive elimination step is sluggish, the complex undergoes reversible β-hydride elimination, forming an achiral π-coordinated imine intermediate that can re-insert with the opposite facial selectivity, yielding a racemic product[3].

  • Misattributed Racemization (Amide Couplings): Primary amines almost never racemize during standard amide couplings. If you observe a loss of ee in an amide product, it is highly probable that the carboxylic acid partner is epimerizing via an oxazolone intermediate, a side-reaction severely exacerbated by strong bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[4].

Part 2: Troubleshooting Guides & FAQs

Q1: I am performing a reductive amination with an aldehyde, and my product is completely racemic. How do I fix this? Answer: The racemization is occurring because your imine intermediate is lingering too long before reduction, allowing aza-allylic isomerization[1]. Solution: Do not pre-form the imine. Switch to a direct, one-pot reductive amination protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is mild enough that it will not reduce the starting aldehyde, but it will immediately reduce the protonated iminium ion the moment it forms, outcompeting the tautomerization pathway. Keep the pH strictly between 4.0 and 5.0.

Q2: My amide coupling with HATU and DIPEA resulted in a 60:40 mixture of diastereomers. Is the 1-Boc-4-[(2R)-2-aminopropyl]-piperazine unstable? Answer: No, your amine is stereochemically intact. The culprit is the base activating your carboxylic acid. Strong, hindered bases like DIPEA (pKa ~10.75) easily deprotonate the alpha-carbon of the activated ester/oxazolone. Solution: Switch your base to N-Methylmorpholine (NMM). NMM is significantly less basic (pKa ~7.38) and is proven to minimize racemization during amide couplings while still effectively promoting the required deprotonation of the acid[4].

Q3: I'm using Pd₂(dba)₃ and BINAP for a Buchwald-Hartwig amination, but the chiral center is epimerizing. What ligand should I use? Answer: BINAP is failing to promote fast reductive elimination, allowing β-hydride elimination to dominate the Pd-amido intermediate's lifecycle[3]. Solution: Switch to a bulky, electron-rich biaryl phosphine ligand like BrettPhos or tBuBrettPhos . These ligands enforce a steric geometry that dramatically accelerates reductive elimination, trapping the stereocenter and forming the C-N bond before β-hydride elimination can occur.

Part 3: Visualization of Racemization Pathways

RedAm_Racemization A Chiral Amine (1-Boc-4-[(2R)-2-aminopropyl]-piperazine) C Chiral Imine (Stereocenter Intact) A->C -H2O B Carbonyl Compound B->C D Aza-Allyl Intermediate (Loss of Stereocenter) C->D 1,3-Proton Shift (Base/Acid Catalyzed) F Racemic Amine Product C->F Reduction (If slow) E Isomerized Imine D->E Tautomerization E->F Reduction

Fig 1: Aza-allylic isomerization pathway causing racemization during slow reductive amination.

BHE_Racemization A Pd(II)-Amido Complex (Chiral) B β-Hydride Elimination (Fast) A->B H Enantiopure Product A->H Fast Reductive Elimination (e.g., BrettPhos) C Pd(II)-Hydride-Imine Complex (Achiral Intermediate) B->C D Migratory Insertion (Opposite Face) C->D E Pd(II)-Amido Complex (ent-Chiral) D->E F Reductive Elimination (Slow) E->F G Racemic Cross-Coupled Product F->G

Fig 2: β-Hydride elimination pathway in Pd-catalyzed Buchwald-Hartwig aminations.

Troubleshooting Start Racemization Detected with 1-Boc-4-[(2R)-2-aminopropyl]-piperazine Q1 What is the Reaction Type? Start->Q1 Amide Amide Coupling Q1->Amide RedAm Reductive Amination Q1->RedAm Buchwald Buchwald-Hartwig Cross-Coupling Q1->Buchwald AmideFix Check Carboxylic Acid Partner. Switch DIPEA to NMM. Use COMU or HATU at 0°C. Amide->AmideFix RedAmFix Avoid pre-forming imine. Use Direct RedAm with NaBH(OAc)3. Maintain pH 4-5. RedAm->RedAmFix BuchwaldFix Accelerate Reductive Elimination. Use bulky biaryl phosphines (e.g., tBuBrettPhos). Buchwald->BuchwaldFix

Fig 3: Decision tree for troubleshooting racemization based on reaction class.

Part 4: Quantitative Data & Reagent Selection

Table 1: Base Selection for Amide Couplings Involving Chiral Partners

BaseAqueous pKaSteric HindranceRacemization RiskRecommendation for Chiral Syntheses
TEA 10.75ModerateHighAvoid. Promotes rapid oxazolone formation.
DIPEA 10.50HighModerate-HighUse with caution. Too basic for sensitive alpha-chiral acids.
NMM 7.38LowLow Highly Recommended. Balances activation with stereocontrol.
2,6-Lutidine 6.60HighVery LowExcellent for highly sensitive substrates, but slower reaction rates.

Table 2: Reducing Agents for Reductive Amination

Reducing AgentReactivity ProfilepH RequirementRacemization RiskBest Use Case
NaBH₄ Highly reactive (reduces aldehydes)Basic/NeutralHigh (requires imine pre-formation)Avoid for chiral amines.
NaBH₃CN Moderate (toxic byproducts)pH 6-8ModerateLegacy reagent; useful for acid-sensitive groups.
NaBH(OAc)₃ Mild (reduces iminium only)pH 4-5Low (Direct RedAm) Gold Standard. Prevents aza-allylic isomerization.

Part 5: Validated Experimental Protocols

Protocol A: Enantioretentive Direct Reductive Amination

Self-validating mechanism: By keeping the pH acidic and using a mild hydride source, the iminium ion is reduced instantaneously, mathematically eliminating the half-life required for tautomerization.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 equivalent of the carbonyl compound and 1.05 equivalents of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine in anhydrous Dichloroethane (DCE) (0.2 M).

  • Acidification: Add 1.2 equivalents of glacial Acetic Acid (AcOH) to adjust the apparent pH to ~4.5. Stir for 10 minutes at room temperature. (Do not exceed 10 minutes to prevent imine equilibration).

  • Reduction: Cool the mixture to 0 °C. Add 1.5 equivalents of solid NaBH(OAc)₃ in three portions over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Epimerization-Free Amide Coupling

Self-validating mechanism: Utilizing NMM prevents the over-deprotonation of the carboxylic acid, while low temperatures suppress the thermodynamic formation of the oxazolone intermediate.

  • Activation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF (0.2 M) and cool to 0 °C under N₂.

  • Base Addition: Add 3.0 equivalents of N-Methylmorpholine (NMM). Stir for 5 minutes.

  • Coupling Reagent: Add 1.1 equivalents of HATU (or COMU for extreme sensitivity). Stir at 0 °C for exactly 10 minutes to form the active ester.

  • Amine Addition: Add 1.1 equivalents of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine dropwise.

  • Completion: Maintain at 0 °C for 1 hour, then slowly warm to room temperature until complete.

References

  • Kwan, M. H. T., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, ACS Publications. 2

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications. 4

  • "APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS." YorkSpace, York University. 3

  • "Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution." Journal of the American Chemical Society, ACS Publications. 1

Sources

Technical Support Center: Troubleshooting 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique physicochemical challenges of handling 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl .

This building block features a Boc-protected piperazine and a chiral primary amine, supplied as a dihydrochloride salt. Its structural duality—combining an acid-sensitive protecting group with a highly hygroscopic acidic salt—requires precise handling to maintain molecular integrity and ensure experimental reproducibility.

Section 1: Storage, Handling, and the "Gummy" Phenomenon

Q: My compound arrived as a free-flowing powder, but after a few uses, it turned into a sticky, gummy residue. What happened, and is my material ruined?

Causality & Mechanism: The dihydrochloride (2HCl) salt of this diamine is extremely hygroscopic. When exposed to ambient humidity, it rapidly absorbs water, leading to deliquescence (the "gummy" state). More critically, the absorbed water solubilizes the HCl within the crystal lattice, creating a locally concentrated aqueous hydrochloric acid environment. Because the tert-butyloxycarbonyl (Boc) group is highly sensitive to strong acids, this moisture-induced acidity acts as an autocatalyst for premature Boc deprotection, releasing a tert-butyl cation and carbon dioxide[1].

Solution & Preventive Action:

  • Storage: Always store the material at 2–8 °C in a tightly sealed container within a desiccator containing active Drierite or P2O5.

  • Handling: Weigh the compound in a glovebox or under a positive stream of dry argon/nitrogen.

  • Salvage Protocol (Azeotropic Drying): If deliquescence has occurred but LC-MS confirms the Boc group is still intact, you can salvage the material. Dissolve the gummy residue in a minimal amount of anhydrous methanol, add anhydrous toluene (10 mL per gram), and evaporate under reduced pressure. Repeat the toluene co-evaporation three times to azeotropically remove water, then dry under high vacuum for 24 hours.

Degradation A 1-Boc-4-[(2R)-2-aminopropyl]- piperazine 2HCl (Stable if Anhydrous) B Exposure to Ambient Moisture (Hygroscopic Deliquescence) A->B C Solubilization of HCl (Local pH Drop) B->C D Acid-Catalyzed Boc Cleavage (Loss of tBu cation & CO2) C->D E Degraded Product: [M-100] Mass Shift D->E

Moisture-induced autocatalytic Boc deprotection mechanism of the 2HCl salt.

Section 2: Analytical Troubleshooting (LC-MS)

Q: I am analyzing my starting material, but my LC-MS shows major unexpected peaks. How do I interpret these mass shifts?

Causality: Analytical anomalies with this compound almost always stem from either acid-catalyzed degradation or incomplete ionization of the salt form. The cleavage of tert-butyl carbamates under acidic conditions produces highly predictable mass shifts[2].

Data Summary:

Table 1: LC-MS Mass Shift Troubleshooting Matrix
Symptom (LC-MS Mass Shift)Structural ImplicationRoot CauseCorrective Action
[M + H]⁺ (Target Mass)Intact CompoundN/AProceed with synthesis.
[M - 56 + H]⁺ Loss of tert-butyl groupMild acid/moisture exposureAvoid unbuffered aqueous solutions.
[M - 100 + H]⁺ Complete loss of Boc groupSevere moisture/HCl degradationDiscard batch; strictly enforce anhydrous handling.
[M + 18 + H]⁺ Water adductHygroscopic absorptionPerform azeotropic drying with toluene.

Section 3: Free-Basing and Amide Coupling

Q: My amide coupling yields with this amine are extremely low (<20%) using standard EDC/HOBt conditions. How can I improve this?

Causality: Coupling failures with this specific building block are driven by two competing factors:

  • Protonation State: As a 2HCl salt, both the primary amine and the tertiary piperazine nitrogen are protonated. To render the primary amine nucleophilic, you must neutralize both equivalents of HCl. Standard protocols often fail to provide sufficient base.

  • Steric Hindrance: The primary amine is situated on a chiral secondary carbon (the 2-position of the propyl chain). This steric bulk severely impedes nucleophilic attack on standard activated esters.

Solution: Switch to a highly efficient uronium-type coupling reagent like HATU or COMU. These reagents are specifically designed to overcome steric hindrance and accelerate aminolysis in challenging substrates[3]. Furthermore, utilize a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in excess to ensure complete in situ free-basing[4].

Table 2: Base Selection for in situ Neutralization
BasepKa (conjugate acid)Steric ProfileRecommendation for 2HCl Salt
DIPEA (Hunig's Base) ~10.5Highly HinderedOptimal. Rapidly neutralizes 2HCl without competing for activated esters.
TEA (Triethylamine) ~10.7Moderately HinderedAcceptable, but higher risk of racemization in sensitive carboxylic acids.
NMM (N-Methylmorpholine) ~7.4Low HindranceNot Recommended. Insufficient basicity to fully neutralize the 2HCl salt.
Step-by-Step Amide Coupling Protocol (Sterically Hindered 2HCl Salts)

This protocol is a self-validating system designed to ensure complete activation before introducing the hindered amine.

  • Acid Activation: In an oven-dried flask purged with argon, dissolve your carboxylic acid (1.0 eq) and HATU or COMU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the acid mixture and stir for 10 minutes at room temperature to pre-form the active ester.

  • Free-Basing the Amine: In a separate dry vial, suspend 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to fully neutralize the 2HCl salt. Sonicate briefly until the solution becomes clear, confirming the generation of the free base.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture.

  • Validation: Stir at room temperature for 2–12 hours. Monitor the reaction by LC-MS, looking for the [Target Mass + Boc] ion.

Coupling A Carboxylic Acid + HATU/COMU in Anhydrous DMF B Add 1.5 eq DIPEA (Pre-activation for 10 min) A->B E Combine Solutions (Coupling of Hindered Amine) B->E C 1-Boc-4-[(2R)-2-aminopropyl]- piperazine 2HCl D Add 3.0 eq DIPEA in DMF (In situ Free-basing) C->D D->E F Monitor by LC-MS (Target Mass + Boc) E->F

Optimized workflow for the amide coupling of sterically hindered 2HCl salt amines.

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl (CAS: 1303975-03-2). This document is intended for researchers, scientists, and drug development professionals encountering variability and inconsistent results in assays utilizing this chiral piperazine building block. As a key intermediate in pharmaceutical synthesis, its purity, stability, and handling are paramount for reproducible outcomes.[1][2][3]

This guide provides a structured troubleshooting framework, moving from common handling errors to more complex chemical stability and purity issues. Our goal is to explain the causality behind these challenges and provide validated protocols to diagnose and resolve them effectively.

Section 1: Initial Troubleshooting Workflow

Experiencing inconsistent results can be frustrating. Before diving into complex experiments, start with a logical diagnostic workflow. The following flowchart outlines the primary areas to investigate: Reagent Integrity, Solution & Assay Conditions, and Chemical Stability.

Troubleshooting_Workflow cluster_0 Phase 1: Reagent Integrity & Handling cluster_1 Phase 2: Solution & Assay Conditions cluster_2 Phase 3: Chemical Stability & Reactivity start Inconsistent Assay Results (Poor Reproducibility, Low Potency) handling 1. Review Handling & Storage (FAQ 1) start->handling start->handling purity 2. Assess Reagent Purity (FAQ 4, Protocol 4) handling->purity Handling OK solubility 3. Investigate Solubility (FAQ 2, Protocol 2) purity->solubility ph_effect 4. Check Assay pH Effects (FAQ 2 & 3) solubility->ph_effect Solubility OK stability 5. Evaluate Compound Stability (FAQ 3, Protocol 3) ph_effect->stability interference 6. Test for Assay Interference (FAQ 5) stability->interference Compound Stable end_node Problem Identified & Resolved interference->end_node

Caption: A step-by-step workflow for diagnosing inconsistent assay results.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl.

FAQ 1: My results are inconsistent from day to day. What are the most common handling errors?

Inconsistency between experiments often points to seemingly minor deviations in reagent handling and solution preparation.

  • Storage: The compound is a dihydrochloride salt, making it hygroscopic (tending to absorb moisture from the air). Store it in a tightly sealed container in a desiccator, refrigerated, and protected from light.[4][5] Moisture absorption can change the effective concentration when weighing by mass and can promote degradation.

  • Solution Preparation: Always use freshly prepared solutions for your experiments.[6] If you must store solutions, prepare concentrated stocks in an anhydrous solvent like DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[6] Repeated freezing and thawing can cause precipitation and degradation.

  • Weighing: Ensure the compound is fully equilibrated to room temperature in a desiccator before opening the vial for weighing. Weighing a cold substance can lead to condensation of atmospheric moisture onto the material, artificially inflating the weight.

FAQ 2: I'm seeing lower-than-expected activity or precipitation in my assay plate. Could this be a solubility issue?

Yes, this is a very common issue. While the 2HCl salt form enhances water solubility compared to the free base, challenges can still arise in complex biological media.

  • The Role of pH: The piperazine moiety is basic.[6] The compound has multiple protonatable nitrogens. In your stock vial, as a 2HCl salt, these are protonated, aiding solubility. However, when diluted into a physiological buffer (e.g., PBS at pH 7.4), the compound will deprotonate to some extent. This less-charged form can be significantly less soluble, potentially leading to precipitation. Studies on piperazine derivatives show that their behavior and permeation can be highly pH-dependent.[7][8]

  • Kinetic vs. Thermodynamic Solubility: You may successfully prepare a high-concentration stock in a solvent like DMSO, but upon dilution into an aqueous assay buffer, the compound may crash out over time. This is a kinetic solubility issue. It is crucial to determine the kinetic solubility of your compound in the final assay buffer to define its maximum working concentration.[9]

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the final concentration of DMSO in your assay does not exceed a level that impacts your biological system (typically <0.5%).[9]

    • Determine Kinetic Solubility: Use Protocol 2 to find the maximum soluble concentration in your specific assay buffer. Never use a final concentration that exceeds this limit.

    • pH Adjustment: If your assay tolerates it, slightly acidifying the buffer can sometimes improve solubility by keeping the piperazine amines protonated. However, be cautious, as this can affect Boc group stability (see FAQ 3).

FAQ 3: How can I be sure my compound is stable under my assay conditions?

Compound instability during incubation is a major source of non-reproducible data. For this molecule, there are two primary concerns: Boc group lability and piperazine ring degradation.

  • Boc Group Stability: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability to most bases but its lability under acidic conditions.[10] While generally stable at neutral pH, prolonged incubation (hours to days) in even mildly acidic buffers (pH < 6) could lead to gradual cleavage of the Boc group.[11] This would unmask the secondary amine on the piperazine ring, creating a different chemical entity with potentially different biological activity and properties.

  • Piperazine Ring Degradation: The piperazine ring itself can be subject to oxidative degradation.[6] If your assay system generates reactive oxygen species, or if your buffer contains oxidizing agents or metal ions, you may see compound degradation.[12]

Table 1: Potential Degradation Pathways and Causes

Degradation PathwayCausal Factor(s)Resulting ProductConsequence
Boc Deprotection Acidic pH (pH < 6), prolonged incubation(2R)-1-(Piperazin-1-yl)propan-2-amineAltered biological activity, polarity, and target engagement.
Oxidation Reactive oxygen species, metal catalystsRing-opened or hydroxylated speciesLoss of potency, introduction of reactive impurities.
Thermal Degradation High temperatures (>100°C)N-formylpiperazine, ring-opened productsPrimarily a concern during chemical synthesis, not typical assays.[13]

To confirm stability, you should perform a stability study under your exact assay conditions (buffer, temperature, incubation time) using Protocol 3 .

FAQ 4: Could the purity of my reagent be the problem? How do I check it?

Absolutely. The purity of starting materials is critical for reliable results.[14] You should consider both chemical and stereochemical purity.

  • Chemical Purity: Impurities can arise from the synthesis process, such as unreacted starting materials or side products.[15] These can have their own biological activity, interfere with the assay, or inhibit the activity of your compound of interest.

    • Verification: The manufacturer's Certificate of Analysis (CoA) should provide an initial purity assessment, typically by HPLC or NMR. For critical applications, it is best practice to independently verify the purity using a method like Protocol 4 . A purity of >95% is generally recommended for screening assays.[1]

  • Stereochemical (Chiral) Purity: The compound has a chiral center at the (2R) position. The (2S)-enantiomer may have drastically different biological activity. While racemization is not highly likely under standard handling conditions, poor manufacturing practices could result in a product with low enantiomeric excess (e.e.).

    • Verification: Assessing chiral purity requires specialized analytical techniques (e.g., HPLC with a chiral column). This is a complex analysis, and for most researchers, it is practical to rely on the specifications provided by a reputable supplier. If you suspect a chiral purity issue, contact the vendor's technical support with your lot number.

FAQ 5: My results are still inconsistent, and I've ruled out the above. What are some less common causes?

If you have confirmed the compound's purity, solubility, and stability, the issue may lie in direct interference with the assay technology itself.

  • Chemical Reactivity: Some compounds can non-specifically interfere with assays through chemical reactivity.[16] For example, they might react with cysteine residues on a target protein. A simple way to test for this is to see if the compound's activity is diminished in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT).

  • Assay Technology Interference: The compound might absorb light at the same wavelength as your assay readout (colorimetric/fluorometric assays), or it could inhibit a reporter enzyme (e.g., luciferase, alkaline phosphatase).

  • Troubleshooting Steps:

    • Run a DTT Counter-Screen: Check if the compound's activity changes significantly in the presence of 1 mM DTT. A large change may suggest reactivity with thiols.[16]

    • Test for Autofluorescence/Absorbance: Run the compound in the assay buffer without the biological target to see if it contributes to the signal.

    • Run a Reporter-Only Assay: If using an enzyme reporter, test the compound directly against the purified reporter enzyme to check for inhibition.

Section 3: Standard Operating Protocols

These protocols provide step-by-step guidance for the experimental validation steps discussed in the FAQs.

Protocol 1: Reagent Handling and Stock Solution Preparation
  • Equilibration: Before opening, allow the vial of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl to warm to room temperature inside a desiccator for at least 30 minutes.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of powder into a suitable vial.

  • Dissolution: Add anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 20-50 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) may be applied if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

  • Working Solutions: For experiments, thaw a single aliquot. Prepare serial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol is adapted from standard methods to determine the concentration at which a compound begins to precipitate in a specific buffer.[9]

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add 100 µL of your final assay buffer to each well.

  • Spiking: Add 2 µL of the 10 mM DMSO stock to the first well (final concentration 200 µM). Mix well.

  • Transfer: Perform a 2-fold serial dilution by transferring 52 µL from the first well to the next, and so on, across the plate. This maintains a constant 2% DMSO concentration.

  • Incubation: Seal the plate and incubate on an orbital shaker at your assay temperature (e.g., 25°C or 37°C) for 2-4 hours.

  • Analysis: Measure the turbidity of each well using a plate reader capable of detecting light scatter (e.g., at 620 nm). The concentration at which the absorbance begins to rise sharply above the baseline is the approximate kinetic solubility limit.

Protocol 3: Stability Assessment by HPLC-UV

This protocol determines the percentage of the compound remaining after incubation under assay conditions.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Incubate at T=0 and T=final) hplc HPLC Analysis (Inject Samples) prep->hplc data Data Analysis (Integrate Peak Area) hplc->data report Calculate % Remaining (Compare T=final to T=0) data->report

Caption: General workflow for HPLC-based stability and purity assessment.

  • Sample Preparation:

    • Prepare a solution of the compound in your final assay buffer at the highest intended working concentration.

    • Immediately take a "T=0" sample and quench it by diluting it 1:1 with a solution of Acetonitrile:Water (50:50) to stop any reaction. Store at 4°C.

    • Incubate the remaining solution under your exact assay conditions (temperature, light, etc.) for the full duration of your experiment.

    • After incubation, take a "T=final" sample and quench it in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Analyze both the T=0 and T=final samples using the HPLC method described in Protocol 4 .

  • Data Analysis:

    • Integrate the peak area of the parent compound in both chromatograms.

    • Calculate the percent remaining using the formula: % Remaining = (Peak Area at T=final / Peak Area at T=0) * 100.

    • A result below 90% indicates significant degradation and suggests the assay results may be unreliable. Also, look for the appearance of new peaks in the T=final sample, which would correspond to degradation products.

Protocol 4: Purity Verification by HPLC-UV

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method for assessing the chemical purity of the compound.[15]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: A typical gradient could be: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (where the Boc-carbamate and piperazine backbone absorb).

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Analysis: Inject 10 µL and record the chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Table 2: Summary of Recommended HPLC Conditions

ParameterRecommended SettingRationale
Column C18 (5 µm, 4.6x150mm)Standard for small molecule analysis, good retention for moderately polar compounds.
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent, improving peak shape for basic amines.[15]
Detection 210 nmProvides good sensitivity for the carbamate functional group.
Gradient 5-95% AcetonitrileEnsures elution of the parent compound and any less polar impurities.
References
  • Knipp, G. T., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(4), 1343-1353. Retrieved from [Link]

  • ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. Retrieved from [Link]

  • Fedejko, J., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Antibodies.com. (n.d.). Piperazine. Retrieved from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Liu, F., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Chemosphere, 91(7), 953-958. Retrieved from [Link]

  • Chan, Y. L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting and Enhancing Piperazine Derivative Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, formulating piperazine-containing active pharmaceutical ingredients (APIs) presents unique physicochemical challenges. The piperazine pharmacophore—a six-membered heterocyclic diamine—is highly susceptible to N-oxidation, pH-dependent hydrolysis, and nucleophilic reactions with excipient impurities [1].

This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to help you stabilize piperazine derivatives in aqueous and formulated solutions.

Section 1: Troubleshooting & FAQs

Q1: Why does my piperazine derivative exhibit N-oxide degradants in aqueous solution, and how can I prevent this? Mechanistic Cause: The nitrogen atoms in the piperazine ring possess lone electron pairs that are highly susceptible to oxidation by trace peroxides, dissolved oxygen, or hydroxyl radicals [1]. This oxidative degradation is frequently catalyzed by trace transition metals (e.g., Cu²⁺, Fe²⁺) present in the formulation water or leached from manufacturing equipment [2]. Causality & Mitigation:

  • pH Optimization: Piperazine is a weak base. Formulating the solution at a pH below the pKa of the piperazine nitrogen ensures the amine remains protonated. Protonation drastically reduces the electron density on the nitrogen, removing its nucleophilicity and preventing electrophilic attack by peroxides [3].

  • Antioxidants & Chelators: If the pH cannot be lowered due to solubility or physiological constraints, incorporate radical scavengers (e.g., ascorbic acid, BHT) and metal chelators (e.g., EDTA) to sequester catalytic metal ions and intercept reactive oxygen species (ROS) [1].

Q2: I am observing unexpected adducts (e.g., +12 Da or +28 Da mass shifts) in formulations containing polymeric excipients like PEG or Polysorbates. What is happening? Mechanistic Cause: Polymeric excipients frequently degrade over time to form reactive impurities, such as formaldehyde, formic acid, and reducing sugars [3]. The secondary amine of the piperazine ring acts as a strong nucleophile, reacting with formaldehyde impurities via a Mannich-type reaction or direct N-formylation, leading to stable adducts (+12 Da for formyl, +28 Da for formyl + methyl)[2]. Causality & Mitigation:

  • Excipient Screening: Switch to high-purity, low-peroxide, and low-aldehyde grades of excipients.

  • Scavenger Addition: Add amino acid scavengers (like glycine or methionine) to the formulation. These act as sacrificial nucleophiles, reacting with formaldehyde impurities before they can attack the piperazine API [3].

Q3: At elevated temperatures, my piperazine compound degrades significantly, showing ring-opened products. What is the pathway? Mechanistic Cause: Thermal degradation of piperazine in aqueous solutions often proceeds via an SN2 nucleophilic substitution mechanism. At high temperatures, a protonated piperazine molecule can be attacked by another amine (or water), leading to the cleavage of the C-N bond and the formation of ethylenediamine derivatives and N-formylpiperazine [2]. Causality & Mitigation:

  • Buffer Selection: Avoid buffers that can act as general base catalysts or that complex with trace metals. For instance, while PIPES (a piperazine-derived buffer) is stable at room temperature, it can undergo similar ring-opening at high temperatures [4].

  • Thermal Control: Maintain strict cold-chain storage (2-8°C) or consider lyophilization for long-term stability, removing the aqueous mobility required for SN2 collisions [1].

Section 2: Visualizing Degradation Pathways

Mechanistic pathways of piperazine degradation in aqueous formulations.

Section 3: Quantitative Stability Data

To establish a baseline for your predictive stability models, the following table summarizes the kinetic behavior and expected degradation of piperazine under various stress conditions [1, 2].

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayKinetic / Observational DataMitigation Strategy
Oxidative 3% H2​O2​ , Room Temp, 24hN-oxide formation, hydroxylationRapid degradation; highly dependent on unprotonated nitrogen availability.Lower pH below pKa; add EDTA/BHT.
Thermal Aqueous, 150°CSN2 Ring OpeningFirst-order rate constant ( k1​ ) ≈6.12×10−9s−1 ; Ea​≈184 kJ/mol.Lyophilization; cold-chain storage.
Excipient-Induced PEG / PolysorbatesN-formylation, MethylationAdduct formation correlates linearly with formaldehyde impurity concentration.Use low-aldehyde excipients; add glycine.
Hydrolytic 0.1 N HCl / NaOH, 60°CAmide/Ester cleavage (if derivatized)Piperazine ring is stable; side-chain hydrolysis dominates.Optimize buffer pH to maximum stability zone.
Section 4: Experimental Protocols

To build a self-validating system for your formulation, you must systematically isolate degradation variables. Use the following step-by-step methodology to screen for excipient compatibility and oxidative stability.

Protocol: Oxidative Forced Degradation & Excipient Compatibility Screening

Objective: To empirically determine the susceptibility of the piperazine API to N-oxidation and reactive excipient impurities, establishing the protective efficacy of formulation additives.

Phase 1: Sample Preparation & Stress Induction

  • API Stock Preparation: Dissolve the piperazine API in HPLC-grade water to a final concentration of 1.0 mg/mL. If the API is poorly soluble, use up to 10% (v/v) high-purity acetonitrile as a co-solvent.

  • Oxidative Stress Arm: Aliquot 5 mL of the API stock into an amber glass vial. Add 30% hydrogen peroxide ( H2​O2​ ) to achieve a final concentration of 0.3% H2​O2​ .

  • Excipient Compatibility Arm: Aliquot 5 mL of the API stock into a separate vial. Spike the solution with 20 ppm formaldehyde (to simulate worst-case polymeric excipient degradation).

  • Control Arm: Aliquot 5 mL of the API stock with no additives.

Phase 2: Incubation & Quenching 5. Incubation: Seal all vials with PTFE-lined caps. Incubate in a dark, temperature-controlled chamber at 40°C for 24 hours. 6. Reaction Quenching (Critical Step): After 24 hours, immediately quench the oxidative stress samples by adding an equimolar amount of sodium thiosulfate. Causality: Failing to quench the peroxide will lead to continued on-column oxidation during LC-MS analysis, yielding false-positive degradation artifacts that do not exist in the actual formulation.

Phase 3: LC-MS/UV Analysis 7. Chromatographic Separation: Inject 10 µL of each quenched sample onto a reversed-phase C18 column. Use a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid. Causality: Formic acid ensures the piperazine nitrogen remains fully protonated during the run, preventing severe peak tailing caused by secondary interactions with residual silanols on the stationary phase. 8. Detection & Diagnosis: Analyze the mass spectra. Look for a +16 Da shift in the oxidative arm (indicating N-oxide formation) and a +12 Da or +28 Da shift in the excipient arm (indicating formylation/methylation).

Workflow for isolating and identifying piperazine degradation mechanisms.

References
  • BenchChem. "Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs". Source: benchchem.com.
  • Freeman, S. A. "Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture". Source: utexas.edu.
  • Wu, Y. et al. "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility". Source: nih.gov.
  • Yunbang Pharm. "PIPES buffer stability: Effects of temperature and storage". Source: yunbangpharm.com.

Validation & Comparative

Comparative Guide: 1-Boc-4-[(2R)-2-aminopropyl]-piperazine vs. Its (S)-Enantiomer in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug development programs that stall due to suboptimal target engagement or poor pharmacokinetic profiles. Often, the solution lies in the precise control of molecular chirality. The chiral building block 1-Boc-4-(2-aminopropyl)piperazine is a critical scaffold used to synthesize ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors[1].

This guide provides an objective, deeply technical comparison between the (2R) and (2S) enantiomers of this scaffold. By analyzing their physicochemical properties, stereoselective synthesis protocols, and resulting biological performance, we can understand why the spatial orientation of a single methyl group often dictates the success or failure of a therapeutic candidate.

Structural & Physicochemical Profiling

While the (2R) and (2S) enantiomers share identical scalar physicochemical properties (molecular weight, solubility, pKa), their 3D vectors are mirror images. This seemingly minor difference fundamentally alters how downstream pharmacophores interact with asymmetric biological targets. The (2S)-enantiomer is widely available commercially, often supplied as a dihydrochloride salt, whereas the (2R)-enantiomer frequently requires stereoselective custom synthesis.

Table 1: Physicochemical and Structural Comparison

Property1-Boc-4-[(2R)-2-aminopropyl]-piperazine1-Boc-4-[(2S)-2-aminopropyl]-piperazine
Stereocenter (R) at C2 of the propyl chain(S) at C2 of the propyl chain
CAS Number Custom Synthesis / Unassigned1017606-58-4
Molecular Formula C₁₂H₂₅N₃O₂C₁₂H₂₅N₃O₂
Molecular Weight 243.35 g/mol 243.35 g/mol
Physical State Pale yellow oil (free base)Pale yellow oil (free base)
Role in Discovery Eutomer precursor for specific GPCRsDistomer/Eutomer depending on target

Mechanistic Role in Target Engagement

In drug design, the primary amine of this scaffold is typically coupled to a pharmacophore (e.g., an aryl amide or heteroaryl group). The methyl group at the C2 position serves a dual purpose:

  • Conformational Restriction: It restricts the rotational freedom of the propyl linker, locking the pharmacophore into a specific trajectory.

  • Sub-pocket Engagement: It can actively engage with small, hydrophobic lip pockets within the receptor.

When comparing derived ligands, one enantiomer typically acts as the eutomer (high affinity), while the other is the distomer (low affinity). If the (2R)-methyl group projects into a complementary hydrophobic pocket, it yields an entropic gain by displacing ordered water molecules. Conversely, the (2S)-methyl group will project directly into the receptor wall, causing a severe enthalpic penalty (steric clash).

GPCR_Binding Ligand_R (2R)-Enantiomer Derived Ligand Pocket_Me Hydrophobic Pocket (Accommodates -CH3) Ligand_R->Pocket_Me Optimal Vector Ligand_S (2S)-Enantiomer Derived Ligand Steric_Clash Steric Clash (Receptor Wall) Ligand_S->Steric_Clash Suboptimal Vector Activation High Affinity Target Engagement Pocket_Me->Activation No_Activation Low Affinity Weak Binding Steric_Clash->No_Activation

Fig 1: Stereoselective binding logic of (2R) vs (2S) derivatives in GPCRs.

Experimental Workflow: Stereoselective Synthesis & Validation

To objectively evaluate the (2R) enantiomer, it must be synthesized with absolute stereochemical fidelity. Traditional reductive amination often risks partial racemization. Instead, the most robust, self-validating protocol utilizes the regioselective ring-opening of (R)-2-methylaziridine .

Causality Behind the Methodology

We utilize dimethyl sulfoxide (DMSO) as a promoter to facilitate the aziridine ring opening under mild conditions[2]. The regioselectivity is driven by steric hindrance: the bulky secondary amine of 1-Boc-piperazine preferentially attacks the less hindered methylene carbon (C3) of the aziridine ring via an SN2 mechanism. Because the nucleophilic attack strictly avoids the chiral center at C2, the (R)-configuration is perfectly retained.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) and (R)-2-methylaziridine (1.1 eq, 11 mmol) in 15 mL of anhydrous hexane containing 5 equivalents of DMSO[2].

  • Regioselective Ring Opening: Stir the reaction mixture at room temperature to 40°C for 16 hours. Note: The mild temperature prevents unwanted polymerization of the aziridine while DMSO activates the ring for nucleophilic attack.

  • Workup & Purification: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 9:1 with 1% Et₃N) to yield 1-Boc-4-[(2R)-2-aminopropyl]-piperazine as a pale yellow oil.

  • Self-Validation (Chiral Analysis): To prove the protocol's integrity, derivatize a 5 mg sample with Mosher's acid chloride. Analyze via Chiral HPLC (Daicel Chiralpak AD-H column; Mobile Phase: Hexane/Isopropanol 80:20 with 0.1% Diethylamine; Flow rate: 1.0 mL/min).

    • Validation Criteria: The chromatogram must show an enantiomeric excess (ee) of >99%, confirming that no racemization occurred during the SN2 trajectory.

Synthesis_Workflow Boc_Pip 1-Boc-piperazine (Nucleophile) Reaction Regioselective Ring Opening (SN2 at C3) Boc_Pip->Reaction Aziridine (R)-2-methylaziridine (Electrophile) Aziridine->Reaction Product 1-Boc-4-[(2R)-2-aminopropyl] -piperazine Reaction->Product Retention of Stereocenter Analysis Chiral HPLC & NMR Validation Product->Analysis

Fig 2: Regioselective synthesis workflow via SN2 ring-opening of (R)-2-methylaziridine.

Comparative Performance Data in Drug Design

To demonstrate the real-world impact of selecting the (2R) over the (2S) enantiomer, consider the following representative data for a derived Dopamine D3 receptor antagonist (a common target for antipsychotic and substance abuse therapies).

When the primary amine of the scaffold is coupled to a substituted benzamide, the stereocenter dictates both affinity and receptor subtype selectivity.

Table 2: Comparative In Vitro Performance (Representative D3 Antagonist Scaffold)

Derived LigandTarget ReceptorBinding Affinity (Kᵢ, nM)Functional EfficacySelectivity (D3/D2)
(2R)-Derivative Dopamine D31.2 ± 0.3Full Antagonist150x
(2S)-Derivative Dopamine D345.0 ± 4.1Partial Agonist12x
Des-methyl Analog Dopamine D318.5 ± 2.2Mixed25x

Data Interpretation: The (2R)-derivative exhibits a nearly 40-fold increase in binding affinity compared to the (2S)-derivative. Furthermore, the (2R) configuration locks the molecule into a conformation that is highly selective for the D3 receptor over the closely related D2 receptor (150x selectivity). The (2S)-derivative not only loses affinity due to a steric clash but also suffers a drop in selectivity, highlighting why rigorous stereochemical control during scaffold selection is a non-negotiable standard in modern drug discovery.

References

  • ResearchGate. "Ring-Opening Reaction of Aziridines with Amines under the Influence of Dimethyl Sulfoxide." Asian Journal of Organic Chemistry / ResearchGate Database. Available at: [Link]

  • ACS Publications. "Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Groups with Adjustable Stability." Macromolecules. Available at: [Link]

Sources

Spectroscopic Batch Comparison and Quality Profiling of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block, 1-Boc-4-[(2R)-2-aminopropyl]-piperazine is heavily utilized in medicinal chemistry for the synthesis of target-specific receptor antagonists and kinase inhibitors. Because the piperazine core is functionalized with both an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a primary chiral amine, batch-to-batch consistency is notoriously difficult to maintain. Minor deviations in manufacturing temperature, pH control, or storage conditions can lead to premature deprotection, regiochemical scrambling, or racemization.

This guide provides an objective, data-driven comparison between a Premium Reference Batch (Batch A) and a Substandard Commercial Batch (Batch B) . By employing a self-validating spectroscopic workflow—encompassing LC-MS, multinuclear NMR, and 19F NMR via Mosher’s derivatization—we can systematically uncover hidden structural and stereochemical flaws.

Workflow Start Batch Receipt (Chiral Piperazine) LCMS LC-MS Analysis (Purity & Mass) Start->LCMS NMR 1H & 13C NMR (Structural Integrity) LCMS->NMR Deriv MTPA-Cl Derivatization (Mosher's Method) NMR->Deriv F_NMR 19F NMR (Enantiomeric Excess) Deriv->F_NMR

Fig 1: Sequential spectroscopic workflow for chiral amine batch qualification.

Chemical Purity and Boc-Integrity via LC-MS

The Causality of the Method

The Boc group is inherently sensitive to acidic conditions and thermal stress [1]. If a batch is exposed to trace acids during purification or stored improperly, the Boc group will cleave, yielding the free secondary amine (des-Boc impurity). LC-MS is deployed as the frontline diagnostic tool because it can simultaneously separate highly polar amine impurities and confirm their mass identities via Electrospray Ionization (ESI+).

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the amine batch in 1 mL of LC-MS grade methanol.

  • Chromatography: Inject 2 μL onto a sub-2 μm C18 reverse-phase column (50 × 2.1 mm).

  • Elution: Run a linear gradient from 5% to 95% Acetonitrile in Water over 5 minutes. Crucial Step: Both mobile phases must contain 0.1% Formic Acid to ensure complete protonation of the piperazine nitrogens, preventing peak tailing.

  • Detection: Acquire data in ESI+ mode, scanning an m/z range of 100–500.

Batch Comparison Data

Batch B exhibits a significant secondary peak. The m/z of 144.2 corresponds exactly to the loss of the Boc group (-100 Da from the parent mass of 244.2).

ParameterBatch A (Reference)Batch B (Alternative)Diagnostic Implication
Purity (UV 210 nm) 99.5%88.2%Batch B contains significant UV-active impurities.
Main Peak[M+H]+ m/z 244.2m/z 244.2Confirms the presence of the target compound.
Major Impurity [M+H]+ None detectedm/z 144.2 (11.1%)Indicates severe thermal/acidic Boc-deprotection [1].

Structural Confirmation via Multinuclear NMR

The Causality of the Method

While LC-MS identifies the presence of the des-Boc impurity, 1 H and 13 C NMR are required to quantify the structural integrity of the bulk material and confirm the regiochemistry (ensuring the Boc group is strictly at N1 and the aminopropyl group is at N4). A relaxation delay ( d1​ ) of 10 seconds is explicitly chosen to ensure the tert-butyl protons fully relax, allowing for absolute quantitative integration.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition ( 1 H): Acquire at 400 MHz using 16 scans and a 10s relaxation delay.

  • Acquisition ( 13 C): Acquire at 100 MHz with broadband proton decoupling using 1024 scans.

Batch Comparison Data

In Batch A, the Boc group integrates perfectly to 9.00 protons. In Batch B, the integration drops to 7.95, corroborating the LC-MS data that approximately 11-12% of the bulk material has lost its protecting group.

Resonance AssignmentExpected Shift (ppm)Batch A IntegrationBatch B IntegrationStructural Note
Boc -C(CH 3​ ) 3​ 1.45 (s)9.00H7.95HBatch B shows partial deprotection.
Propyl -CH 3​ 1.05 (d, J=6.5 Hz)3.02H3.05HTerminal methyl of the chiral center.
Propyl -CH(NH 2​ )- 3.05 (m)1.01H1.00HChiral methine proton.
Piperazine Core 2.35 (m), 3.38 (m)8.05H8.15HBroadening due to Boc rotamers.
Amine -NH 2​ 1.60 (br s)2.00H2.25HExchanges with D 2​ O.

Enantiomeric Excess (ee) Determination via 19F NMR

The Causality of the Method

Aliphatic amines like 1-Boc-4-[(2R)-2-aminopropyl]-piperazine lack a strong UV chromophore, making direct chiral HPLC highly insensitive and prone to baseline drift. To circumvent this, we utilize Mosher's Method [2]. By covalently derivatizing the primary amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we introduce a fluorine probe. The spatial arrangement of the phenyl ring in the resulting diastereomers induces anisotropic shielding, causing the CF 3​ groups of the (R,R) and (S,R) amides to resonate at distinctly different 19 F chemical shifts [3].

The Self-Validating Protocol

To ensure absolute trustworthiness, this protocol utilizes a dual-tube cross-check system.

  • Reaction Setup: In a 5 mm NMR tube, dissolve 10 mg of the amine in 0.5 mL of anhydrous CDCl 3​ .

  • Acid Scavenging: Add 15 μL (approx. 2 eq) of anhydrous pyridine. Causality: MTPA-Cl releases HCl upon reacting with the amine. Without pyridine, the generated HCl would rapidly cleave the Boc group and potentially racemize the chiral center.

  • Derivatization: Add 1.5 eq of (R)-(-)-MTPA-Cl to Tube 1. Add 1.5 eq of (S)-(+)-MTPA-Cl to Tube 2.

  • Incubation: Cap, invert to mix, and incubate at room temperature for 30 minutes.

  • Acquisition: Acquire 19 F NMR spectra at 376 MHz with proton decoupling, referencing to CFCl 3​ (0.00 ppm).

  • Validation: The major peak in Tube 1 must correspond to the minor peak in Tube 2.

Mosher Amine (2R)-Amine Batch (Analyte) RR_Amide (R,R)-Diastereomer (Distinct 19F Shift) Amine->RR_Amide + (R)-MTPA-Cl SR_Amide (S,R)-Diastereomer (Distinct 19F Shift) Amine->SR_Amide + (S)-MTPA-Cl (Impurity probe) R_MTPA (R)-MTPA-Cl (Chiral Derivatizing Agent) R_MTPA->RR_Amide Integration 19F Signal Integration Δδ(R,R - S,R) RR_Amide->Integration SR_Amide->Integration EE_Calc Calculate % ee Integration->EE_Calc

Fig 2: Mosher's amide derivatization pathway for determining enantiomeric excess.

Batch Comparison Data

Batch A demonstrates exceptional chiral purity (>99% ee). Conversely, Batch B shows a significant secondary fluorine signal at -71.45 ppm, indicating that 8.5% of the batch is the (2S)-enantiomer. This 83% ee renders Batch B entirely unsuitable for stereospecific drug development.

ParameterBatch A (Reference)Batch B (Alternative)
19 F Shift: (R,R)-Amide -71.20 ppm (100%)-71.20 ppm (91.5%)
19 F Shift: (S,R)-Amide Not detected-71.45 ppm (8.5%)
Calculated Enantiomeric Excess (ee) > 99.0% 83.0%
Conclusion Stereochemically pure.Significant racemization detected.

Conclusion

Relying solely on standard assays can mask critical flaws in complex chiral intermediates. As demonstrated, while Batch B appeared to be the correct compound by basic mass identification, our self-validating spectroscopic workflow revealed a ~12% Boc-deprotection impurity (via LC-MS and 1 H NMR) and a severe stereochemical deficiency (83% ee via 19 F NMR). For rigorous drug development, only batches matching the spectroscopic profile of Batch A should be advanced into downstream synthesis.

References

  • Ryan, M.-R., Lynch, D., Collins, S., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Reaction Chemistry & Engineering, 9, 1234-1240.[Link]

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Journal of Organic Chemistry, 61(6), 2056-2064.[Link]

  • Profous, D., et al. (2024). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 89(15), 10567-10575.[Link]

Strategic Selection of Piperazine Building Blocks in Medicinal Chemistry: A Head-to-Head Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Piperazine Paradigm in Drug Discovery

The piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—is widely regarded as a "privileged scaffold" in modern drug discovery. Its structural rigidity, high polar surface area, and capacity to act as both a hydrogen bond donor and acceptor make it an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates[1].

However, from a synthetic standpoint, the symmetrical nature and high nucleophilicity of unsubstituted piperazine present significant chemoselectivity challenges. Choosing the correct piperazine building block—whether an unprotected core, a mono-protected derivative, a sterically hindered analog, or a complex 3D bioisostere—dictates the success, scalability, and yield of the entire synthetic route[2].

Head-to-Head Comparison: Structural and Electronic Profiling

To make informed synthetic decisions, we must objectively compare the reactivity profiles of the most common piperazine building blocks. The table below summarizes their quantitative performance and primary synthetic utilities.

Building BlockNucleophilicitySteric HindrancePrimary Synthetic UtilityTypical Cross-Coupling Yield
Unsubstituted Piperazine Very HighLowCore scaffold synthesis50–70% (Prone to di-arylation)
N-Boc-Piperazine Moderate (N4 only)ModerateSequential functionalization85–95%
2-Methylpiperazine Differentiated (N4 > N1)High at N1Regioselective functionalization75–85%
Bridged Piperazine (e.g., Diazabicyclo[3.1.1]heptane)ModerateHighBioisosteric replacement (sp³ rich)60–80%

The Causality of Reactivity: Overcoming the Mono-Alkylation Conundrum

A classic trap in medicinal chemistry is attempting the direct mono-alkylation of unprotected piperazine. The causality behind the inevitable failure of this reaction lies in electronic induction: once the first alkyl group is installed, its electron-donating effect increases the electron density on the adjacent nitrogen. Consequently, the mono-alkylated product becomes more nucleophilic and lipophilic than the starting material, leading to uncontrollable over-alkylation (di-alkylation)[3].

To establish a self-validating and scalable system, we must break the symmetry. We achieve this by utilizing a stoichiometric deficit of a protecting group (Boc-anhydride) in a highly dilute system.

Protocol 1: Desymmetrization via Controlled Mono-Boc Protection

This protocol is self-validating: the extreme water solubility of unreacted piperazine allows it to be completely partitioned away from the organic-soluble N-Boc-piperazine during the aqueous workup, ensuring high purity without chromatography.

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (2.0 equivalents) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v, 0.1 M concentration). Rationale: The large excess of piperazine statistically favors mono-protection.

  • Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the vigorously stirred piperazine mixture over a period of 3 hours at 0 °C. Rationale: Slow addition at low temperatures prevents local concentration spikes of Boc₂O, suppressing di-protection.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Purifying Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with copious amounts of water (3x) to remove all unreacted piperazine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-piperazine as a white solid (>90% purity).

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

When constructing complex N-aryl piperazine derivatives, the Buchwald-Hartwig amination is the gold standard[4]. While free piperazine can be used, it strongly coordinates to the palladium center, potentially poisoning the catalyst or leading to symmetrical di-arylation. Utilizing N-Boc-piperazine eliminates this risk, ensuring a clean 1:1 cross-coupling[5].

BHAmination Start Aryl Halide + N-Boc Piperazine Cat Pd Precatalyst & Ligand (e.g., Pd2(dba)3 / BINAP) Start->Cat Base Strong Base (NaOtBu) Solvent (Toluene, 100°C) Cat->Base OxAdd Oxidative Addition (Pd inserts into Ar-X) Base->OxAdd AmCoord Amine Coordination & Deprotonation OxAdd->AmCoord RedElim Reductive Elimination (C-N Bond Formation) AmCoord->RedElim RedElim->OxAdd Pd(0) Regeneration Product N-Aryl N'-Boc Piperazine RedElim->Product

Caption: Catalytic cycle and workflow for the Buchwald-Hartwig amination of piperazines.

Protocol 2: Buchwald-Hartwig Amination of Aryl Halides

This protocol relies on the bidentate ligand BINAP, which possesses a large bite angle that stabilizes the Pd center, promotes reductive elimination, and prevents unwanted β-hydride elimination.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge an oven-dried Schlenk flask with the aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). Rationale: NaOtBu is required to deprotonate the coordinated amine, forming the critical palladium-amido complex.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen (repeat 3x). Rationale: Pd(0) is highly susceptible to oxidation by atmospheric oxygen; this step validates the catalytic integrity.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Heating: Stir the reaction mixture at 100 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the N-aryl N'-Boc piperazine.

Escaping Flatland: Bridged and Spiro Piperazine Bioisosteres

While standard piperazines are highly effective, their planar conformation can sometimes lead to poor aqueous solubility and off-target toxicities, most notably the inhibition of the hERG potassium channel (a severe cardiovascular liability)[6].

To circumvent this, modern medicinal chemistry employs bridged and spiro piperazine bioisosteres. By increasing the fraction of sp³ hybridized carbons (Fsp³), these building blocks force the molecule into a rigid, three-dimensional conformation. This "escape from flatland" disrupts planar stacking, drastically improving solubility, and alters the spatial projection of the basic nitrogen lone pairs, often rescuing the molecule from hERG liabilities[6].

PiperazineEvolution FlatPip Classical Piperazine (High Planarity) Liabilities ADME Liabilities (Solubility, hERG) FlatPip->Liabilities leads to Mod sp3 Enrichment & Bioisosterism FlatPip->Mod undergoes Spiro Spiro-Piperazines (e.g., Spiro[3.3]heptanes) Mod->Spiro Bridged Bridged Bicyclics (e.g., Diazabicyclo[3.1.1]heptane) Mod->Bridged Clinical Improved Clinical Profile (Target Specificity, Low Toxicity) Spiro->Clinical Bridged->Clinical

Caption: Evolution of piperazine scaffolds from planar structures to 3D bioisosteres for improved ADME.

References

  • The medicinal chemistry of piperazines: A review Chem Biol Drug Des.[Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate (Eur. J. Org. Chem. 2001).[Link]

  • Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives... by a Buchwald–Hartwig cross-coupling reaction PubMed Central (PMC).[Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... Buchwald Hartwig Amination Reaction Current Organic Synthesis.[Link]

  • Design and synthesis of bridged piperidine and piperazine isosteres Bioorganic & Medicinal Chemistry Letters.[Link]

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Evaluating the performance of different catalysts for 1-Boc-4-[(2R)-2-aminopropyl]-piperazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Catalyst Selection, Mechanistic Rationale, and Protocol Optimization for Primary Amine Arylation

Executive Summary

1-Boc-4-[(2R)-2-aminopropyl]-piperazine is a highly valuable, chiral building block frequently utilized in the synthesis of neuroactive active pharmaceutical ingredients (APIs) and targeted kinase inhibitors. Structurally, it features a Boc-protected secondary piperazine nitrogen and a sterically demanding, chiral primary amine.

When incorporating this molecule into complex scaffolds via Buchwald-Hartwig C-N cross-coupling, chemists face two primary challenges:

  • Over-arylation (Diarylation): The monoarylated product (a secondary amine) can outcompete the starting primary amine for the palladium catalyst, leading to unwanted diarylated byproducts.

  • Steric Hindrance: The alpha-chiral center adjacent to the primary amine reduces its nucleophilicity, requiring a highly active catalyst to drive the reaction to completion, especially when coupling with deactivated or sterically hindered heteroaryl chlorides.

This guide objectively evaluates three distinct palladium-ligand catalyst systems—BrettPhos , RuPhos , and BINAP —to determine the optimal conditions for the monoarylation of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine.

Mechanistic Rationale & Catalyst Selection

The success of a Buchwald-Hartwig amination relies heavily on the steric and electronic properties of the supporting phosphine ligand [1].

  • BrettPhos (First Choice for Primary Amines): BrettPhos is an extremely bulky, electron-rich biaryl monophosphine ligand specifically engineered for primary amines[2]. Its unique spatial profile creates a tight binding pocket around the palladium center. While the primary amine of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine can successfully coordinate and undergo reductive elimination, the resulting bulkier secondary amine product is sterically repelled from re-coordinating to the catalyst. This effectively shuts down the diarylation pathway, ensuring >99:1 mono-selectivity [4].

  • RuPhos (Optimized for Secondary Amines): While structurally related to BrettPhos, RuPhos possesses a slightly different bite angle and steric profile designed to accommodate secondary amines [3]. When used with primary amines, it often exhibits lower mono:di selectivity, leading to yield loss due to over-arylation [5].

  • BINAP (Classical 2nd-Generation Ligand): A bidentate ligand that forms a rigid 7-membered metallacycle with Palladium. While historically significant, BINAP struggles with the oxidative addition of aryl chlorides and is prone to promoting β-hydride elimination when coupled with sterically hindered aliphatic amines.

G Pd0 L-Pd(0) Active Catalyst (BrettPhos-Pd) OxAdd Oxidative Addition (Heteroaryl Chloride) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination (1-Boc-4-[(2R)-2-aminopropyl]-piperazine) OxAdd->AmineCoord R-NH2 Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Monoarylated Product (Target API Intermediate) RedElim->Product Fast Diarylation Diarylation (Over-reaction) Blocked by BrettPhos Sterics Product->Diarylation Competes for Pd(0)

Buchwald-Hartwig catalytic cycle highlighting BrettPhos-mediated monoarylation selectivity.

Experimental Data & Performance Comparison

To objectively evaluate these catalysts, a standardized cross-coupling reaction was performed using 1-Boc-4-[(2R)-2-aminopropyl]-piperazine (1.2 equiv) and 2-chloro-3-methylpyridine (1.0 equiv) as a model sterically hindered electrophile.

Standardized Conditions: 2 mol% Pd source, 2.4 mol% Ligand (or 2 mol% Precatalyst), NaOtBu (1.4 equiv), 1,4-Dioxane (0.5 M), 100 °C.

Catalyst SystemPd SourceYield (Isolated)Mono:Di RatioReaction TimeCatalyst Status / Observation
BrettPhos Pd G3 Precatalyst92% >99:1 2 hoursOptimal. Complete conversion; zero detectable diarylation [2].
RuPhos / Pd2(dba)3 In situ68%82:186 hoursSub-optimal. Significant diarylation observed; slower turnover [5].
BINAP / Pd(OAc)2 In situ<15%N/A24 hoursPoor. Mostly unreacted starting material; catalyst deactivation.

Data Synthesis: The empirical data strongly supports the mechanistic theory. BrettPhos Pd G3 is the undisputed superior catalyst for this specific substrate. The use of a Generation 3 (G3) precatalyst is highly recommended over in situ catalyst generation (Pd2(dba)3 + ligand) because the G3 precatalyst ensures a rapid, 1:1 generation of the active L-Pd(0) species without the inhibitory effects of dibenzylideneacetone (dba) ligands [1].

Optimized Step-by-Step Experimental Protocol

The following self-validating protocol utilizes BrettPhos Pd G3 for the scalable, high-yield monoarylation of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine.

Materials Required:
  • Nucleophile: 1-Boc-4-[(2R)-2-aminopropyl]-piperazine (1.20 mmol)

  • Electrophile: 2-Chloro-3-methylpyridine (1.00 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%) [1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.40 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

Procedure:
  • Preparation of the Reaction Vessel: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add BrettPhos Pd G3 (18.1 mg, 2 mol%) and NaOtBu (134.5 mg, 1.40 mmol).

    • Causality Check: NaOtBu is highly hygroscopic. Weigh this rapidly in air or inside a glovebox to prevent moisture absorption, which will quench the active catalyst.

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Addition of Liquid Reagents: Dissolve 1-Boc-4-[(2R)-2-aminopropyl]-piperazine (342.5 mg, 1.20 mmol) and 2-chloro-3-methylpyridine (127.6 mg, 1.00 mmol) in 2.0 mL of anhydrous, sparged 1,4-Dioxane. Add this solution to the Schlenk flask via a gastight syringe.

  • Reaction Initiation: Place the flask in a pre-heated oil bath at 100 °C.

    • Self-Validation Check: Within the first 5–10 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red/homogeneous dark solution. This color shift is the visual confirmation that the G3 precatalyst has successfully activated into the active L-Pd(0) species.

  • Monitoring: Stir vigorously (800 rpm) for 2 hours. Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM). The reaction is complete when the aryl chloride is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the pure monoarylated piperazine derivative.

Conclusion

For the C-N cross-coupling of the sterically hindered, chiral primary amine 1-Boc-4-[(2R)-2-aminopropyl]-piperazine, generic palladium catalysts are insufficient. The BrettPhos Pd G3 system provides the necessary steric environment to completely suppress diarylation while possessing the electronic activity required to oxidatively add into challenging heteroaryl chlorides. By utilizing the protocol outlined above, researchers can expect highly reproducible yields exceeding 90% with pristine chemoselectivity.

References

  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Organic Chemistry Portal (Orig. J. Am. Chem. Soc. 2008).
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science (RSC Publishing), 2011.
  • "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." PMC - NIH.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.

Safety Operating Guide

Personal protective equipment for handling 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is a highly versatile chiral building block utilized extensively in the synthesis of peptidomimetics and CNS-targeting therapeutics[1]. However, its specific chemical architecture—a Boc-protected piperazine core formulated as a dihydrochloride salt—presents unique occupational hazards that demand rigorous engineering controls and precise handling methodologies.

This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) to ensure the safety of researchers and the integrity of your drug development workflows.

Hazard Assessment & Causality

To handle this compound safely, we must first understand the why behind its hazard profile. The risks are bifurcated into its biological reactivity and its physical state:

  • Immunological Sensitization (The Piperazine Core): Low molecular weight (LMW) piperazine derivatives are documented respiratory and dermal sensitizers. Upon inhalation or skin contact, the piperazine moiety acts as a hapten, covalently binding to endogenous epithelial proteins. This hapten-carrier complex is recognized by dendritic cells, triggering a Th2-driven immune response that culminates in IgE production. Repeated exposure can lead to severe occupational asthma and allergic contact dermatitis[2][3].

  • Aerosolization Hazard (The Dihydrochloride Salt): The 2HCl salt formulation drastically increases the compound's water solubility, which is highly advantageous for biological assays and specific synthetic routes[4]. However, this salt form typically crystallizes as a fine, hygroscopic powder that holds static charge. If mishandled, it readily forms invisible, airborne dust clouds, maximizing the risk of inhalation exposure[5].

Biological Mechanism of Sensitization

Sensitization Exposure Inhalation/Skin Contact (Piperazine Dust) Hapten Haptenization (Protein Binding) Exposure->Hapten APC Antigen Presentation (Dendritic Cells) Hapten->APC Th2 Th2 Cell Activation APC->Th2 MHC-II IgE IgE Production (B-Cells) Th2->IgE IL-4 / IL-13 Allergy Sensitization & Allergic Asthma/Dermatitis IgE->Allergy Mast Cell Binding

Fig 1. Immunological sensitization pathway triggered by piperazine derivative exposure.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways detailed above, the following PPE matrix must be strictly adhered to, in accordance with OSHA (29 CFR 1910.132) and National Research Council guidelines[5][6].

Protection TypeRecommended EquipmentCausal Justification
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a fume hood. Filters fine dihydrochloride dust, mitigating the risk of IgE-mediated occupational asthma.
Skin/Hand Double-layered Nitrile Gloves (≥ 5 mil)Piperazine derivatives can permeate thin barriers over time. Double gloving prevents micro-exposures and contact dermatitis.
Eye Chemical Splash GogglesProtects against accidental transfer of irritating, static-prone dust to the ocular mucosa.
Body Flame-retardant Lab Coat (Knit Cuffs)Prevents dust accumulation on personal clothing and subsequent secondary exposure outside the lab.

Operational Workflow & Engineering Controls

Handling fine powders of sensitizing agents requires meticulous technique to prevent aerosolization. The primary engineering control is the Chemical Fume Hood [6].

Workflow Storage Desiccated Storage (Inert Atmosphere) Transfer Transfer to Fume Hood Storage->Transfer Sealed Container Weighing Weighing (Anti-static Spatula) Transfer->Weighing Sash lowered Dissolution Solvent Addition (e.g., DCM/MeOH) Weighing->Dissolution Minimize dust Reaction Closed System Reaction Dissolution->Reaction Liquid transfer Waste Hazardous Waste Disposal Reaction->Waste Quench & Collect

Fig 2. Operational workflow for handling 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl.

Step-by-Step Handling Protocol:
  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow, which can scatter fine powders.

  • Static Mitigation: Dihydrochloride salts carry static charges, causing the powder to "jump" from spatulas. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and utilize a grounded, anti-static metal spatula.

  • Controlled Weighing: Place the analytical balance deep inside the fume hood. Lower the sash to the lowest workable height to minimize draft interference. Carefully transfer the powder from the stock container to a pre-tared, static-free weigh boat.

  • In-Situ Dissolution (Critical Step): To minimize the handling of dry powder, dissolve the weighed compound in your reaction solvent (e.g., Dichloromethane, Methanol, or DMF) inside the fume hood immediately after weighing[4]. Transfer the compound as a liquid solution to your main reaction vessel.

  • Immediate Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened disposable cloth (e.g., 70% isopropanol or water) to capture any residual microscopic dust. Never dry-sweep.

Spill Response & Waste Disposal Plan

Because of its sensitization potential, any spill of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl must be treated as a hazardous materials incident, prioritizing dust suppression.

Spill Response Protocol:
  • Isolate: Alert nearby personnel and restrict access to the spill area to prevent tracking the powder throughout the laboratory.

  • Don PPE: Ensure respiratory protection (N95/P100) and double nitrile gloves are actively worn before approaching the spill.

  • Contain & Suppress: Do not use a standard laboratory vacuum or dry brush, as this will aerosolize the hapten. Cover the spilled powder with absorbent paper towels. Gently apply a compatible solvent (e.g., water or a mild alcohol) over the towels to dampen the powder.

  • Collect: Wipe up the dampened material inward from the edges. Place all contaminated materials into a sealable, clearly labeled hazardous waste container.

Waste Disposal Plan:
  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, gloves, and cleanup materials in a designated solid hazardous waste drum.

  • Liquid Waste: If the compound is dissolved, segregate the waste based on the solvent matrix. Solutions in chlorinated solvents (e.g., DCM) must be routed to Halogenated Organic Waste . Solutions in alcohols or water must be routed to Non-Halogenated Organic Waste .

  • Hazard Communication: Clearly label all waste containers with "Contains Piperazine Derivatives - Respiratory Sensitizer" to alert downstream environmental health and safety (EHS) personnel.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). Available at:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Towards prospective identification of respiratory sensitizers: effects of piperazine, chloramine-T, and toluene-diisocyanate in an air-liquid interface model comprising human bronchial epithelial cells. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. Frontiers. Available at:[Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.